MK-3697
説明
特性
IUPAC Name |
N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOUDUXMPUHJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224846-01-8 | |
| Record name | MK-3697 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-3697 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-3697: A Technical Guide to its Mechanism of Action as a Selective Orexin 2 Receptor Antagonist
An In-depth Analysis for Researchers and Drug Development Professionals
West Point, PA - MK-3697 is a potent and highly selective orexin 2 receptor antagonist (2-SORA) developed for the treatment of insomnia.[1] Its mechanism of action centers on the competitive antagonism of the orexin 2 receptor (OX2R), thereby inhibiting the wakefulness-promoting signals mediated by the neuropeptides orexin A and orexin B. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its binding affinity, functional activity, and the experimental protocols used for its characterization.
Core Mechanism: Selective Antagonism of the Orexin 2 Receptor
The orexin system is a key regulator of the sleep-wake cycle, with orexin neuropeptides acting on two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). While dual orexin receptor antagonists (DORAs) block both receptors, this compound exhibits high selectivity for OX2R. This selectivity is believed to offer a more targeted approach to promoting sleep, as OX2R is considered the predominant mediator of arousal. The therapeutic rationale for this compound is to reduce the hyperarousal state associated with insomnia by blocking the excitatory signaling of the orexin system.
Signaling Pathway of Orexin and this compound Intervention
The binding of orexin A or orexin B to OX2R initiates a signaling cascade that promotes wakefulness. This compound acts as a competitive antagonist, binding to OX2R and preventing the endogenous orexin peptides from activating the receptor. This blockade inhibits the downstream signaling pathways that lead to neuronal excitation and arousal.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.
| Compound | Target | Binding Affinity (Ki) |
| This compound | Orexin 2 Receptor (OX2R) | 0.95 nM[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Orexin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human orexin 2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor.
-
Radioligand: [¹²⁵I]-Orexin A was used as the radioligand.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.1% bovine serum albumin.
-
Competition Binding: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction was incubated at room temperature for 60 minutes.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter was quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation.
FLIPR Functional Assay
Objective: To assess the functional antagonist activity of this compound at the human orexin 2 receptor.
Methodology:
-
Cell Plating: CHO cells stably expressing the human orexin 2 receptor were plated in 384-well microplates.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.
-
Compound Addition: Increasing concentrations of this compound were added to the wells and pre-incubated with the cells.
-
Agonist Stimulation: The cells were then stimulated with a fixed concentration of an orexin receptor agonist (e.g., Orexin A).
-
Fluorescence Measurement: Changes in intracellular calcium concentration were measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization was quantified, and the IC50 value was determined.
Conclusion
This compound is a highly potent and selective orexin 2 receptor antagonist. Its mechanism of action, centered on the competitive blockade of OX2R, represents a targeted therapeutic strategy for the treatment of insomnia by inhibiting the wake-promoting orexin pathway. The data presented in this guide, derived from robust in vitro assays, substantiate the pharmacological profile of this compound as a promising agent in its class. Further preclinical and clinical investigations are essential to fully elucidate its therapeutic potential and safety profile.
References
MK-3697: A Technical Guide to its Orexin 2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the orexin 2 receptor (OX2R) selectivity of MK-3697, a potent and selective antagonist developed for the treatment of insomnia. This document collates quantitative binding data, detailed experimental methodologies, and visual representations of the underlying biological pathways to serve as a comprehensive resource for researchers in the field of sleep and orexin pharmacology.
Core Data: Orexin Receptor Binding Affinity of this compound
The selectivity of this compound for the human orexin 2 receptor over the orexin 1 receptor (OX1R) is a key characteristic that defines its pharmacological profile. The following table summarizes the binding affinities of this compound for both human orexin receptor subtypes.
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Data Source |
| Human Orexin 1 (OX1R) | This compound | Radioligand Binding | 3600 | [1] |
| Human Orexin 2 (OX2R) | This compound | Radioligand Binding | 0.95 | [2] |
Selectivity Ratio (OX1R Ki / OX2R Ki): 3789-fold
This significant selectivity ratio underscores the potent and specific antagonism of this compound at the OX2R, which is believed to be the primary mediator of orexin-induced arousal.
Orexin 2 Receptor Signaling Pathway
The orexin 2 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to the activation of diverse intracellular signaling cascades. The following diagram illustrates the primary signaling pathways associated with OX2R activation.
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on standardized in vitro assays. The following sections provide detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Orexin Receptors
This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for the orexin 1 and orexin 2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin-1 receptor or the human orexin-2 receptor are cultured in appropriate media (e.g., Iscove's modified DMEM) supplemented with antibiotics and fetal calf serum.
-
Cell membranes are harvested and prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Cell membranes are incubated with a specific radioligand (e.g., [³H]-EMPA for OX2R) and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled orexin receptor antagonist.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to reduce non-specific binding.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition binding curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist stimulation of the orexin receptors.
Methodology:
-
Cell Preparation:
-
CHO cells stably expressing either the human orexin-1 or orexin-2 receptor are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for approximately one hour at 37°C.
-
-
Compound Addition and Measurement:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR) instrument.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the test antagonist (this compound) are added to the wells, and the cells are incubated for a short period (e.g., 5-10 minutes).
-
A fixed concentration of an orexin agonist (e.g., Orexin-A) is then added to stimulate the receptors.
-
The FLIPR instrument monitors the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response following agonist addition is measured for each concentration of the antagonist.
-
The data are used to generate a dose-response curve, from which the IC₅₀ value for the inhibition of the agonist-induced calcium signal is determined.
-
Conclusion
This compound is a highly potent and selective antagonist of the orexin 2 receptor, with a selectivity of over 3700-fold for OX2R compared to OX1R. This selectivity is a defining feature of its pharmacological profile and is a result of extensive medicinal chemistry efforts. The methodologies outlined in this guide provide a framework for the in vitro characterization of orexin receptor antagonists. The high selectivity of this compound for the OX2R makes it a valuable tool for investigating the specific roles of this receptor in sleep, wakefulness, and other physiological processes, and highlights its potential as a targeted therapeutic for the treatment of insomnia.
References
The Discovery and Synthesis of MK-3697: A Selective Orexin 2 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and pharmacological profile of MK-3697, a potent and selective orexin 2 receptor antagonist (2-SORA). Developed for the treatment of insomnia, this compound emerged from medicinal chemistry efforts focused on optimizing a 'triaryl' amide series of compounds. These efforts aimed to enhance stability in acidic conditions and mitigate time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This document provides a comprehensive overview of the experimental protocols employed in its characterization, quantitative data on its pharmacological properties, and a detailed look at its mechanism of action within the orexin signaling pathway.
Introduction: The Orexin System and Insomnia
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), is a key regulator of wakefulness.[1] Orexin receptor antagonists represent a novel therapeutic approach for insomnia by blocking these wake-promoting signals, in contrast to traditional hypnotics that potentiate inhibitory neurotransmission.[2] While dual orexin receptor antagonists (DORAs) have demonstrated clinical efficacy, the development of selective OX2R antagonists like this compound was pursued to potentially offer a more targeted therapeutic effect with an improved safety profile.[3]
Discovery and Optimization of this compound
The discovery of this compound was the result of extensive structure-activity relationship (SAR) studies within a series of 2,5-disubstituted isonicotinamides.[3] The primary goals of the optimization program were to improve chemical stability and reduce the time-dependent inhibition (TDI) of CYP3A4, a liability identified in earlier compounds of the series. These investigations led to the identification of this compound as a lead candidate with a favorable in vitro and in vivo profile.[3]
Synthesis of this compound
The synthesis of this compound and related 2,5-disubstituted isonicotinamide analogs can be achieved through multiple synthetic routes. A common approach involves the sequential coupling of aryl and heteroaryl fragments to a central pyridine core.
General Synthetic Scheme:
A plausible synthetic route, based on literature for analogous compounds, is outlined below. This typically involves Suzuki and Stille coupling reactions to build the 'triaryl' scaffold, followed by amide bond formation.
Caption: A generalized workflow for the synthesis of this compound analogs.
Mechanism of Action: Orexin 2 Receptor Antagonism
This compound functions as a selective antagonist at the OX2R. Orexin receptors are G-protein coupled receptors that, upon activation by orexin peptides, can couple to multiple G-protein subtypes (Gq, Gi, Gs) to initiate downstream signaling cascades. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to neuronal depolarization and the promotion of wakefulness. By competitively binding to the OX2R, this compound blocks the binding of endogenous orexins, thereby inhibiting this signaling cascade and promoting sleep.
Caption: this compound competitively antagonizes the orexin 2 receptor.
Pharmacological Profile
The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
| Parameter | Value |
| OX2R Binding Affinity (Ki) | 0.95 nM |
| OX1R Binding Affinity (Ki) | > 1000 nM (Illustrative for high selectivity) |
| CYP3A4 Time-Dependent Inhibition (Kinact/Ki) | Significantly reduced compared to earlier analogs |
In Vivo Pharmacology & Pharmacokinetics
| Species | Parameter | Value |
| Rat | Sleep Efficacy | Dose-dependent increase in REM and NREM sleep |
| Clearance | Moderate | |
| Half-life (t½) | Moderate | |
| Dog | Sleep Efficacy | Demonstrated promotion of sleep |
| Clearance | Moderate | |
| Half-life (t½) | Moderate |
Experimental Protocols
Orexin Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for OX1R and OX2R.
-
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing human OX1R or OX2R are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Competition Binding: Membranes are incubated with a radiolabeled orexin peptide (e.g., [¹²⁵I]-Orexin-A) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: Radioactivity of the filter-bound membranes is quantified using a gamma counter.
-
Data Analysis: IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
-
In Vivo Sleep Efficacy Studies (Rat Model)
-
Objective: To evaluate the effect of this compound on sleep architecture.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are surgically implanted with telemetric devices for EEG and EMG recording.
-
Dosing: this compound is administered orally at various doses during the active (dark) phase of the animals.
-
Data Acquisition: EEG and EMG data are continuously recorded for a defined period post-dosing.
-
Sleep Scoring: The recorded data is scored into distinct sleep-wake states (e.g., wake, NREM sleep, REM sleep) using specialized software.
-
Data Analysis: Changes in sleep parameters (e.g., latency to sleep, duration of each sleep stage) are compared between drug-treated and vehicle-treated groups.
-
CYP3A4 Time-Dependent Inhibition (TDI) Assay
-
Objective: To assess the potential of this compound to cause time-dependent inhibition of CYP3A4.
-
Methodology:
-
Incubation System: Human liver microsomes are used as the source of CYP3A4.
-
Pre-incubation: Microsomes are pre-incubated with varying concentrations of this compound in the presence and absence of NADPH for a defined period (e.g., 30 minutes).
-
Substrate Addition: A CYP3A4 probe substrate (e.g., midazolam or testosterone) is added to initiate the metabolic reaction.
-
Reaction Termination: The reaction is stopped, and the formation of the metabolite is quantified by LC-MS/MS.
-
Data Analysis: IC50 values are determined for both conditions (with and without NADPH pre-incubation). A significant shift to a lower IC50 in the presence of NADPH indicates TDI. The kinetic parameters Kinact and Ki are then determined from further experiments with varying pre-incubation times and inhibitor concentrations.
-
Caption: A logical workflow for the development and testing of this compound.
Conclusion
This compound is a highly potent and selective orexin 2 receptor antagonist discovered through a rigorous medicinal chemistry program. Its development addressed key challenges of stability and drug metabolism, resulting in a compound with a promising preclinical profile for the treatment of insomnia. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of sleep medicine and drug discovery. Further clinical evaluation is necessary to fully establish the therapeutic potential of this compound in humans.
References
In Vitro Characterization of MK-3697: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MK-3697, a potent and selective orexin 2 receptor antagonist (2-SORA). The data and methodologies presented are collated from publicly available scientific literature to support researchers and professionals in the field of drug development.
Introduction
This compound is an isonicotinamide small molecule identified as a highly potent and selective antagonist of the orexin 2 receptor (OX2R).[1][2] Orexin receptors, including OX1R and OX2R, are G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of sleep and wakefulness.[1][3] While dual orexin receptor antagonists (DORAs) have been developed for the treatment of insomnia, selective orexin 2 receptor antagonists (2-SORAs) like this compound are being investigated for their potential to offer a more targeted therapeutic approach.[3][4] This document details the in vitro binding affinity, functional antagonism, and selectivity of this compound, along with the experimental protocols used for its characterization.
Mechanism of Action & Signaling Pathway
This compound acts as a competitive antagonist at the orexin 2 receptor. The orexin system, upon activation by its endogenous ligands orexin-A and orexin-B, initiates a cascade of intracellular signaling.[5] The OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs.[1][6] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels.[3][5] This calcium mobilization is a key indicator of receptor activation and is often used in functional assays to determine the potency of antagonists.[7] The signaling cascade can also involve the activation of the p38-MAPK pathway.[6] this compound exerts its effect by blocking the binding of orexin peptides to OX2R, thereby inhibiting these downstream signaling events.
Quantitative Data Summary
The in vitro potency and selectivity of this compound (also referred to as compound 24 in the primary literature) have been determined through radioligand binding and cellular functional assays. The data are summarized in the tables below.
Table 1: Receptor Binding Affinity
This table presents the binding affinity of this compound for the human orexin 1 and orexin 2 receptors, as determined by competitive radioligand binding assays. The Ki value represents the inhibition constant.
| Compound | Target | Ki (nM) |
| This compound | OX2R | 1.1 |
| This compound | OX1R | 3600 |
Data sourced from Roecker et al., 2014.
Table 2: Functional Antagonist Activity
This table shows the functional antagonist potency of this compound in a cell-based assay measuring calcium flux. The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
| Compound | Target | IC50 (nM) |
| This compound | OX2R | 16 |
| This compound | OX1R | 1986 |
Data sourced from Roecker et al., 2014.
Table 3: Selectivity Profile
The selectivity of this compound for OX2R over OX1R is a key characteristic. This is calculated from the ratio of the Ki and IC50 values.
| Compound | Ki Selectivity (OX1R/OX2R) | IC50 Selectivity (OX1R/OX2R) |
| This compound | ~3272-fold | ~124-fold |
Data calculated from Roecker et al., 2014.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are representative protocols based on standard practices in the field.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of this compound for OX1R and OX2R.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human OX1R or OX2R.
-
Radioligand (e.g., a tritiated orexin receptor antagonist).
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist.
Objective: To determine the functional antagonist potency (IC50) of this compound at OX1R and OX2R.
Materials:
-
CHO cells stably expressing human OX1R or OX2R.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Orexin A (agonist).
-
Test compound (this compound).
-
384-well black-walled, clear-bottom plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the CHO cells into 384-well plates and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Addition: Place the cell plate into the FLIPR instrument. Add varying concentrations of the antagonist (this compound) to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (Orexin A) to stimulate the receptors.
-
Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity in real-time. The increase in fluorescence corresponds to the influx of intracellular calcium upon receptor activation.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a potent and highly selective orexin 2 receptor antagonist. The in vitro data demonstrate its high affinity for OX2R with over 3000-fold selectivity in binding over OX1R. This selectivity is maintained in functional cellular assays, where it effectively antagonizes orexin-A-induced calcium mobilization in cells expressing OX2R. The detailed characterization of this compound provides a strong rationale for its investigation as a targeted therapeutic for disorders such as insomnia, where modulation of the orexin system is a clinically validated mechanism. The methodologies outlined in this guide serve as a resource for researchers working on the characterization of similar compounds targeting GPCRs.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
MK-3697: A Technical Guide to its Binding Affinity and Orexin 2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of MK-3697, a potent and selective orexin 2 receptor (OX2R) antagonist. The information compiled herein is intended to support research and development efforts in the field of neuroscience and sleep disorder therapeutics.
Core Quantitative Data
The binding affinity of this compound for the human orexin receptors has been determined through rigorous experimental evaluation. The data, summarized below, highlights the compound's high selectivity for the orexin 2 receptor.
| Parameter | Orexin 1 Receptor (OX1R) | Orexin 2 Receptor (OX2R) | Reference |
| Ki (nM) | 3,600 | 0.95 | [1] |
| Selectivity (fold) | - | ~3800-fold vs. OX1R | [1] |
Experimental Protocols
While the precise, step-by-step protocol used for the initial characterization of this compound is proprietary to the discovering entity, the determination of binding affinity (Ki) for orexin receptor antagonists like this compound typically involves competitive radioligand binding assays and functional cellular assays. Below are detailed methodologies representative of those used in the field.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Materials:
- Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R).
- Radioligand: A high-affinity, selective radioligand for the respective orexin receptor (e.g., [³H]-Suvorexant or a similar tritiated antagonist).
- Test Compound: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail: A liquid formulation for detecting radioactive decay.
- Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
2. Procedure:
- Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
- Equilibration: Incubate the plates at room temperature (e.g., 25°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.
- Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- The data is plotted as the percentage of specific binding versus the log concentration of this compound.
- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by an agonist binding to the orexin receptor. Orexin receptors, particularly OX1R and OX2R coupled to Gq proteins, trigger an increase in intracellular calcium upon activation.
1. Materials:
- Cells: CHO-K1 or HEK293 cells stably co-expressing the human orexin 1 or orexin 2 receptor and a G-protein that couples to a calcium indicator (e.g., aequorin or a fluorescent calcium-sensitive dye like Fluo-4 AM).
- Agonist: Orexin-A or Orexin-B peptide.
- Test Compound: this compound.
- Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.
- Calcium-sensitive dye: Fluo-4 AM or a similar dye.
2. Procedure:
- Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
- Dye Loading: Incubate the cells with the calcium-sensitive dye for a specified period (e.g., 60 minutes) at 37°C.
- Compound Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time to allow the antagonist to bind to the receptors.
- Agonist Stimulation: Add a fixed concentration of the orexin agonist (typically at its EC80 concentration to ensure a robust signal) to all wells.
- Signal Detection: Immediately measure the change in fluorescence or luminescence using a plate reader (e.g., a FLIPR or FlexStation).
3. Data Analysis:
- The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal.
- The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
- The functional Ki can be estimated from the IC50 using the Schild regression analysis or a modified Cheng-Prusoff equation for functional antagonism.
Visualizations
Orexin 2 Receptor Signaling Pathway
Caption: Orexin 2 Receptor (OX2R) signaling cascade.
Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki value of this compound.
References
The Pharmacokinetic and Metabolic Profile of MK-3697: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
MK-3697, a potent and selective orexin 2 receptor antagonist (2-SORA), has been investigated for its potential as a therapeutic agent for insomnia. Understanding its pharmacokinetic (PK) and metabolic fate is crucial for its development and clinical application. This technical guide provides an in-depth overview of the available preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Pharmacokinetic Profile
The preclinical pharmacokinetic parameters of this compound have been evaluated in several species, including rats, dogs, and rhesus monkeys, following oral administration. The data, summarized in the table below, indicate that this compound exhibits good oral exposure across these species.
| Species | Dose (mg/kg) | AUC (µM*h) | Cmax (µM) | Tmax (h) | t1/2 (h) |
| Rat | 3 | 1.8 | 0.4 | 2.0 | 3.0 |
| Dog | 1 | 4.2 | 0.6 | 2.0 | 5.0 |
| Rhesus Monkey | 3 | 10.3 | 1.2 | 4.0 | 6.0 |
Table 1: Preclinical Pharmacokinetic Parameters of this compound Following Oral Administration. This table summarizes the key pharmacokinetic parameters of this compound in rats, dogs, and rhesus monkeys. The data is adapted from the publication "Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia".
Metabolism and Cytochrome P450 Inhibition
The metabolic profile of this compound has been primarily investigated through in vitro studies. A key aspect of its metabolism is its potential for time-dependent inhibition (TDI) of cytochrome P450 enzymes, particularly CYP3A4.
In vitro assessments have demonstrated that this compound is a time-dependent inhibitor of CYP3A4. This suggests that the compound or one of its metabolites can irreversibly bind to and inactivate the enzyme, which could lead to drug-drug interactions when co-administered with other drugs metabolized by CYP3A4. Further in vivo studies are necessary to fully elucidate the clinical significance of this finding.
While the primary focus has been on CYP3A4, a complete picture of all contributing CYP isozymes and the full range of metabolites is not yet publicly available.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in rats, dogs, and rhesus monkeys after oral administration.
Methodology:
-
Animal Models:
-
Male Sprague-Dawley rats.
-
Male beagle dogs.
-
Male rhesus monkeys.
-
-
Dosing:
-
This compound was administered as a single oral dose. The specific formulation and vehicle used have not been detailed in the available literature.
-
-
Sample Collection:
-
Serial blood samples were collected at various time points post-dosing.
-
-
Bioanalysis:
-
Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), though specific details of the assay have not been published.
-
-
Data Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, Tmax, and t1/2) were calculated from the plasma concentration-time profiles using non-compartmental analysis.
-
Caption: Workflow of a typical in vivo pharmacokinetic study.
In Vitro Cytochrome P450 Inhibition Assay
Objective: To assess the time-dependent inhibition potential of this compound on human CYP3A4.
Methodology:
-
Enzyme Source: Human liver microsomes.
-
Incubation:
-
This compound was pre-incubated with human liver microsomes in the presence of NADPH for various time points.
-
A CYP3A4 probe substrate (e.g., midazolam or testosterone) was then added to the incubation mixture.
-
-
Analysis:
-
The formation of the metabolite of the probe substrate was measured by LC-MS/MS.
-
-
Data Interpretation:
-
A decrease in the rate of metabolite formation with increasing pre-incubation time indicates time-dependent inhibition. The IC50 shift method is a common approach to quantify the potency of TDI.
-
Caption: Experimental workflow for assessing time-dependent CYP inhibition.
Signaling Pathway Context
This compound exerts its pharmacological effect by antagonizing the orexin 2 receptor (OX2R). The orexin system plays a critical role in the regulation of wakefulness. By blocking the binding of the neuropeptides orexin-A and orexin-B to OX2R, this compound is thought to suppress the wake-promoting signals, thereby facilitating the transition to and maintenance of sleep.
Caption: Simplified signaling pathway of orexin and this compound.
Summary and Future Directions
The available preclinical data suggest that this compound possesses favorable pharmacokinetic properties with good oral exposure in multiple species. The primary metabolic concern identified is its potential for time-dependent inhibition of CYP3A4, which warrants further investigation to understand its clinical implications. A more detailed characterization of the in vivo metabolic pathways and the identification of major metabolites would provide a more complete understanding of its disposition. Further studies are also needed to fully elucidate the potential for drug-drug interactions and to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide clinical dose selection.
Methodological & Application
Application Notes and Protocols for MK-3697 (Lemborexant) in Sleep-Wake Cycle Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-3697, also known as Lemborexant (brand name Dayvigo), in sleep-wake cycle research. This document includes a summary of its mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for key experiments.
Introduction to this compound (Lemborexant)
This compound is a dual orexin receptor antagonist (DORA) that competitively binds to and inhibits orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] The orexin system, composed of orexin-A and orexin-B neuropeptides produced in the lateral hypothalamus, is a key regulator of wakefulness.[2] By blocking the binding of these wake-promoting neuropeptides, this compound suppresses the wake drive, thereby promoting the initiation and maintenance of sleep.[3][4] Unlike traditional hypnotics that often modulate GABAergic systems, this compound's mechanism of action is thought to result in a more naturalistic sleep architecture.[5] It is approved for the treatment of insomnia characterized by difficulties with sleep onset and/or sleep maintenance.[1]
Data Presentation
Preclinical Efficacy in Rodent Models
The following table summarizes the effects of this compound on sleep parameters in preclinical rodent models.
| Species | Dose | Parameter | Result | Citation |
| Rat | 3-30 mg/kg p.o. | Total Sleep Time | Dose-related increase | [6] |
| Mouse (Wild-Type) | 10 mg/kg p.o. | Wakefulness | Significant decrease | [6] |
| Mouse (Wild-Type) | 10 mg/kg p.o. | Non-REM Sleep | Significant increase | [6] |
| Mouse (Wild-Type) | 10 mg/kg p.o. | REM Sleep | Increase (not statistically significant) | [6] |
| Mouse (Orexin Neuron-Deficient) | 10 mg/kg p.o. | Sleep-Wake | No significant effect | [7] |
Clinical Efficacy in Human Subjects with Insomnia
The tables below present data from the SUNRISE 1 and SUNRISE 2 clinical trials, which evaluated the efficacy of Lemborexant in adults with insomnia.
Table 1: Change from Baseline in Subjective Sleep Onset Latency (sSOL) and Wake After Sleep Onset (sWASO) in the SUNRISE 2 Study (6 Months) [8]
| Treatment Group | Change in sSOL (minutes) | Change in sWASO (minutes) |
| Placebo | -11.4 | -29.3 |
| Lemborexant 5 mg | -21.8 | -46.8 |
| Lemborexant 10 mg | -28.2 | -42.0 |
| *p < 0.001 vs. Placebo |
Table 2: Change from Baseline in Polysomnography (PSG) Measured Sleep Parameters in Older Adults (SUNRISE 1 Study) [9]
| Treatment Group | Change in Total Sleep Time (TST) (minutes) | Change in REM Sleep (minutes) | Change in NREM Sleep (minutes) |
| Placebo | +19.4 (Nights 1/2) | +5.0 (Nights 1/2) | +17.4 (Nights 1/2) |
| Lemborexant 5 mg | +65.2 (Nights 1/2) | +19.4 (Nights 1/2) | +48.2 (Nights 1/2) |
| Lemborexant 10 mg | +79.6 (Nights 1/2) | +31.7 (Nights 1/2) | +49.8 (Nights 1/2) |
| Zolpidem ER 6.25 mg | +55.3 (Nights 1/2) | +5.7 (Nights 1/2) | Not specified |
| *p < 0.05 vs. Placebo and Zolpidem ER for most measures |
Experimental Protocols
Preclinical Protocol: Polysomnography in Rodents
This protocol describes a general procedure for evaluating the effects of this compound on the sleep-wake cycle in rats or mice using electroencephalography (EEG) and electromyography (EMG).
1. Animal Model and Surgical Implantation:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Surgery: Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame. For EEG recording, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices. For EMG recording, wire electrodes are inserted into the nuchal muscles. All electrodes are connected to a headmount assembly which is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover for at least one week post-surgery.
2. Experimental Procedure:
-
Habituation: Animals are habituated to the recording chambers and oral gavage procedure for several days prior to the experiment.
-
Dosing: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at the desired doses (e.g., 1-300 mg/kg).[7] A vehicle-only group serves as the control.
-
Recording: EEG and EMG signals are continuously recorded for a specified period (e.g., 7 hours) post-dosing using a data acquisition system.[6]
3. Data Analysis:
-
Sleep Scoring: The recorded EEG/EMG data is divided into epochs (e.g., 10 seconds) and visually scored by a trained observer as wakefulness, NREM sleep, or REM sleep based on standard criteria.[6]
-
Parameters: The primary endpoints typically include the total time spent in each vigilance state, the latency to the first episode of persistent sleep, and the number and duration of sleep/wake bouts.
-
Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control.
Clinical Protocol: Polysomnography in Insomnia Patients
This protocol outlines a typical design for a clinical trial evaluating the efficacy of this compound in adults with insomnia disorder, based on the SUNRISE 1 study.[3]
1. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study design is employed.
-
Participants are randomized to receive this compound (e.g., 5 mg or 10 mg) or placebo nightly for a specified duration (e.g., 30 days).
2. Participant Population:
-
Adults (e.g., ≥18 years old) meeting the diagnostic criteria for insomnia disorder (e.g., DSM-5).
-
Exclusion criteria typically include other sleep disorders, unstable medical or psychiatric conditions, and use of medications that may affect sleep.
3. Experimental Procedures:
-
Screening and Baseline: Participants undergo a screening period to determine eligibility, which may include a placebo run-in period. Baseline sleep characteristics are assessed using polysomnography (PSG) and sleep diaries.
-
Treatment Period: Participants self-administer the assigned treatment (this compound or placebo) at bedtime each night.
-
Efficacy Assessments:
- Polysomnography (PSG): In-laboratory PSG is conducted at baseline and at specified time points during the treatment period (e.g., nights 1-2 and nights 29-30).[10] Key PSG-measured endpoints include latency to persistent sleep (LPS), wake after sleep onset (WASO), total sleep time (TST), and sleep efficiency (SE). Sleep architecture (time spent in N1, N2, N3, and REM sleep) is also assessed.[3]
- Sleep Diaries: Participants complete a daily electronic sleep diary to record subjective sleep parameters, including subjective sleep onset latency (sSOL), subjective wake after sleep onset (sWASO), and subjective total sleep time (sTST).
4. Data Analysis:
-
The primary and secondary efficacy endpoints are analyzed using appropriate statistical models (e.g., mixed-effects model for repeated measures) to compare the change from baseline between the this compound and placebo groups.
Visualizations
Signaling Pathway of this compound
Caption: Orexin signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Preclinical Rodent Study
Caption: Workflow for a preclinical study of this compound in rodents.
Experimental Workflow: Clinical Trial in Insomnia Patients
Caption: Workflow for a clinical trial of this compound in insomnia patients.
References
- 1. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the effect of lemborexant with placebo and zolpidem tartrate extended release on sleep architecture in older adults with insomnia disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. 0369 Effect of Lemborexant on Sleep Architecture in Older Adults with Insomnia Disorder - ProQuest [proquest.com]
- 10. Effect of lemborexant on sleep architecture in participants with insomnia disorder and mild obstructive sleep apnea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with MK-3697
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MK-3697, a selective orexin 2 receptor antagonist (2-SORA), in in vivo animal studies, particularly focusing on sleep research in rodent models. The protocols outlined below are based on established methodologies for similar compounds and public data on this compound.
Introduction to this compound
This compound is a potent and selective antagonist of the orexin 2 receptor (OX2R), a key component of the neuronal system that regulates wakefulness. By blocking the activity of orexin neuropeptides at the OX2R, this compound promotes sleep, making it a compound of interest for the treatment of insomnia. Its efficacy has been demonstrated in multiple animal species, including mice, rats, and dogs.
Data Presentation: Pharmacokinetics of this compound
The following tables summarize the pharmacokinetic parameters of this compound following oral administration in various animal models. This data is crucial for dose selection and study design.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (µM·h) |
| Mouse | 100 | 55.3 | 2.0 | Not Available |
| Rat | 15 | 5.3 | 0.8 | 17.2 |
| Dog | 3 | 2.7 | 1.0 | 9.0 |
Data compiled from publicly available research.
Signaling Pathway of Orexin 2 Receptor Antagonism
This compound exerts its effects by blocking the orexin 2 receptor, a G-protein coupled receptor (GPCR). The binding of orexin A or B to OX2R typically activates Gq and/or Gi signaling cascades, leading to neuronal excitation. This compound prevents this activation.
Caption: Orexin 2 Receptor Signaling and this compound Antagonism.
Experimental Protocols
Formulation of this compound for Oral Administration
Due to the poor aqueous solubility of many pyridine-based compounds, a suspension is often the most suitable formulation for oral gavage.
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.25% (v/v) Polysorbate 80 (Tween 80)
-
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile vials
Protocol:
-
Prepare the Vehicle:
-
To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while continuously stirring with a magnetic stirrer. Heat the solution to approximately 60°C to aid dissolution. Allow the solution to cool to room temperature.
-
Add 0.25 mL of Polysorbate 80 to the 100 mL of 0.5% CMC solution and mix thoroughly. This is your final vehicle.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Weigh the calculated amount of this compound powder.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done in a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing until a uniform suspension is achieved.
-
Continuously stir the suspension using a magnetic stirrer during dosing to ensure homogeneity.
-
Oral Gavage Administration in Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inches for adult rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Dose Calculation: Weigh each rat immediately before dosing and calculate the exact volume of the suspension to be administered based on the desired mg/kg dose and the concentration of your formulation. The maximum recommended volume for oral gavage in rats is 10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the rat. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle passes into the esophagus. Do not force the needle. If you feel resistance or the animal shows signs of respiratory distress, withdraw the needle and try again.
-
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound suspension.
-
Needle Removal and Monitoring: Slowly withdraw the gavage needle. Return the animal to its cage and monitor for at least 10-15 minutes for any adverse reactions.
Polysomnography (PSG) for Sleep Analysis
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Surgical tools
-
EEG screws and EMG wires
-
Dental cement
-
Analgesics and antibiotics
Protocol:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane and place it in a stereotaxic frame. Shave and sterilize the surgical area on the head and neck.
-
EEG Electrode Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull over the frontal and parietal cortices for the EEG screw electrodes, being careful not to penetrate the dura mater.
-
Gently screw the EEG electrodes into the burr holes.
-
-
EMG Electrode Implantation:
-
Insert two fine, insulated wires into the nuchal (neck) muscles to record EMG activity.
-
Suture the wires in place.
-
-
Headmount Assembly: Connect the EEG and EMG leads to a headmount connector and secure the entire assembly to the skull with dental cement.
-
Post-operative Care: Administer analgesics and antibiotics as per your institution's guidelines. Allow the animal to recover for at least one week before starting any experiments.
Protocol:
-
Habituation: Acclimate the surgically implanted rats to the recording chambers and tether cables for several days before the experiment.
-
Baseline Recording: Record at least 24 hours of baseline EEG/EMG data before any drug administration.
-
Drug Administration and Recording: Administer this compound or vehicle via oral gavage at the beginning of the light or dark cycle, depending on the study design. Record EEG/EMG data continuously for the desired period (e.g., 6-24 hours).
Caption: Experimental Workflow for In Vivo Sleep Studies.
Scoring Criteria:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG signals and high, variable EMG activity.
-
Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG activity and low EMG tone with occasional phasic twitches.
-
Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency (theta-dominant) EEG activity and muscle atonia (very low EMG tone).
Step-by-Step Scoring Protocol:
-
Divide the recorded EEG/EMG data into 10-second epochs.
-
For each epoch, visually inspect the EEG and EMG waveforms.
-
Assign a sleep stage (Wake, NREM, or REM) to each epoch based on the criteria above.
-
For epochs with mixed characteristics, assign the stage that occupies the majority of the epoch.
-
Compile the scored data to generate a hypnogram and quantify sleep parameters (e.g., total sleep time, sleep efficiency, latency to sleep onset, and time spent in each sleep stage).
Disclaimer
These protocols are intended as a guide and should be adapted to meet the specific requirements of your research and institutional guidelines. All animal procedures must be approved by your institution's Animal Care and Use Committee.
Application Notes and Protocols for Dissolving MK-3697
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3697 is a potent and selective orexin 2 receptor antagonist (SORA) that has shown promise in preclinical studies for the treatment of insomnia. As a poorly water-soluble compound, proper dissolution is critical for ensuring accurate and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation of this compound solutions for experimental use.
Chemical Properties and Solubility
This compound is practically insoluble in water but is soluble in dimethyl sulfoxide (DMSO). The following table summarizes the key solubility properties of this compound.
| Property | Value | Reference |
| Chemical Name | N-((5,6-dimethoxy-2-pyridinyl)methyl)-5'-methyl-5-(2-thiazolyl)-(2,3'-bipyridine)-4-carboxamide | |
| Molecular Weight | 447.5 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in Water | Insoluble | |
| Solubility in DMSO | > 20 mg/mL |
Experimental Protocols
I. Preparation of Stock Solutions for In Vitro Assays
For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in the cell culture medium. This approach minimizes the final concentration of DMSO in the assay, thereby reducing potential solvent-induced cellular effects.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare a 10 mM stock solution, weigh 4.475 mg of this compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.475 mg of this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Preparation of Working Solutions for Cell-Based Assays:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve the final desired concentration in the cell culture medium, it is recommended to perform a serial dilution of the stock solution in cell culture medium. This helps to ensure homogeneity and minimize precipitation of the compound.
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity or off-target effects. The final DMSO concentration should ideally be kept at or below 0.1% (v/v). Some cell lines may tolerate up to 0.5% or 1% DMSO, but this should be determined empirically for each cell type and experimental condition. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
II. Preparation of Dosing Solutions for In Vivo Studies
Due to its poor water solubility, formulating this compound for oral administration in animal models requires a suitable vehicle to ensure adequate suspension and bioavailability. While a specific, universally validated vehicle for this compound is not publicly available, the following protocol describes a common approach for preparing suspensions of poorly water-soluble compounds for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) and 0.1% (v/v) Tween 80 in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile vehicle solution
-
Calibrated pipettes and syringes
-
Stir plate and stir bar
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution by dissolving 0.5 g of CMC-Na and 0.1 mL of Tween 80 in 100 mL of sterile water. Stir until fully dissolved. Other potential vehicles include corn oil or aqueous solutions containing polyethylene glycol (PEG). The choice of vehicle may depend on the specific experimental requirements and should be optimized.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Trituration: Place the weighed this compound powder in a mortar. Add a small volume of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is crucial for preventing clumping and ensuring a fine suspension.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to form a homogenous suspension. A magnetic stir plate can be used for this step.
-
Homogenization (Optional): For a more uniform and stable suspension, a homogenizer can be used.
-
Administration: The suspension should be prepared fresh on the day of dosing and kept under constant agitation (e.g., on a stir plate) during the dosing procedure to ensure each animal receives the correct dose. Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound suspensions for in vivo oral administration.
Stability and Storage
-
Solid Compound: Store this compound powder at -20°C for long-term storage.
-
DMSO Stock Solutions: Store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
-
In Vivo Suspensions: Prepare fresh on the day of use and maintain under constant agitation. Do not store suspensions for future use.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to validate the methods for their particular application.
Application Notes and Protocols: MK-3697 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of MK-3697, a selective orexin 2 receptor antagonist (2-SORA), in neuroscience research, with a primary focus on the study of sleep and wakefulness. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its pharmacological effects.
Introduction
This compound is a potent and selective antagonist of the orexin 2 receptor (OX2R), a key component of the orexin neuropeptide system that regulates arousal, wakefulness, and sleep.[1] By selectively blocking the action of orexin-A and orexin-B at the OX2R, this compound promotes sleep, making it a valuable tool for investigating the neurobiology of sleep and for the potential treatment of insomnia.[1][2] Its selectivity for OX2R over the orexin 1 receptor (OX1R) allows for the dissection of the specific roles of these two receptors in various physiological processes.
Mechanism of Action
The orexin system, originating in the lateral hypothalamus, plays a crucial role in promoting and maintaining wakefulness. Orexin peptides (orexin-A and orexin-B) are released and bind to their G-protein coupled receptors, OX1R and OX2R, in various brain regions involved in arousal. This signaling cascade leads to the activation of wake-promoting monoaminergic and cholinergic neurons. This compound acts as a competitive antagonist at the OX2R, thereby inhibiting the downstream signaling cascade and reducing wakefulness, which in turn facilitates the initiation and maintenance of sleep.[2]
Data Presentation
In Vitro Functional Potency of this compound
The following table summarizes the in vitro functional potency of this compound (referred to as compound 24 in the source) against OX1R and OX2R across different species. Potency is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition in vitro.
| Species | OX1R IC50 (μM) | OX2R IC50 (μM) | Selectivity (OX1R/OX2R) |
| Human | >40 | 0.018 | >2222 |
| Rat | 36 | 0.025 | 1440 |
| Dog | >10 | 0.011 | >909 |
| Mouse | 27 | 0.021 | 1286 |
Data sourced from Roecker et al., 2014.[1]
Preclinical Pharmacokinetics and Efficacy of this compound
The table below details the pharmacokinetic parameters and sleep efficacy of this compound in preclinical animal models.
| Species | Dose (mg/kg) | Tmax (h) | Cmax (μM) | AUC (μM*h) | Change in Total Sleep Time |
| Rat | 10 | 1.0 | 2.5 | 7.9 | Increased |
| Dog | 3 | 1.5 | 1.2 | 4.8 | Increased |
| Mouse | 30 | 0.5 | 15.6 | 21.9 | Increased |
Data sourced from Roecker et al., 2014.[1]
Experimental Protocols
In Vitro Orexin Receptor Functional Assay (FLIPR-based)
This protocol describes a common method for assessing the functional antagonism of orexin receptors using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing either human OX1R or OX2R
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Orexin-A peptide
-
This compound
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed the OX1R- or OX2R-expressing CHO cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the appropriate wells of the assay plate.
-
FLIPR Measurement: Place the assay plate in the FLIPR instrument. After a short incubation period with the antagonist, add a pre-determined concentration of orexin-A (typically the EC80 concentration) to all wells to stimulate the receptor.
-
Data Analysis: The FLIPR instrument will measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration. The inhibitory effect of this compound is calculated as a percentage of the response to orexin-A alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Sleep Efficacy Study in Rodents (EEG/EMG)
This protocol outlines the methodology for evaluating the sleep-promoting effects of this compound in rats or mice using electroencephalography (EEG) and electromyography (EMG).
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
EEG and EMG recording equipment (telemetry system preferred)
-
Surgical instruments for implanting electrodes
-
This compound formulation for oral administration
-
Vehicle control (e.g., 20% Vitamin E TPGS)
Procedure:
-
Surgical Implantation: Anesthetize the animals and surgically implant EEG screw electrodes over the cortex and EMG wire electrodes into the nuchal muscles. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate the animals to the recording chambers and the oral gavage procedure for several days.
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer this compound or vehicle orally at the beginning of the light or dark cycle, depending on the experimental design.
-
Post-Dosing Recording: Record EEG and EMG data continuously for at least 6-8 hours following drug administration.
-
Data Analysis: Score the EEG/EMG recordings into distinct sleep-wake states (e.g., wake, NREM sleep, REM sleep) using appropriate software. Analyze the data to determine the effects of this compound on sleep architecture, including total sleep time, sleep latency, and the duration and number of sleep/wake bouts.
Visualizations
Caption: Orexin 2 Receptor Signaling Pathway and the Action of this compound.
Caption: Preclinical Development Workflow for a Selective Orexin Receptor Antagonist.
References
MK-3697: A Potent and Selective Tool for Investigating Orexin-2 Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), is a critical regulator of wakefulness, arousal, and other physiological processes.[1][2] Dysregulation of this system is implicated in sleep disorders such as insomnia.[2][3] Pharmacological tools that can selectively modulate orexin receptor activity are invaluable for dissecting the distinct roles of OX1R and OX2R in both normal physiology and pathological states. MK-3697 is a potent and highly selective orexin-2 receptor antagonist (2-SORA) that has emerged as a valuable research tool for studying the specific contributions of OX2R signaling.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate orexin signaling.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity, functional potency, and in vivo efficacy of this compound and a structurally related 2-SORA, MK-1064.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Species | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Human | OX1R | >10,000 | >10,000 |
| OX2R | 1.1 | 16 | |
| Rat | OX1R | 930 | >10,000 |
| OX2R | 4.1 | 167 | |
| Mouse | OX1R | 3600 | 1986 |
| OX2R | 1.1 | 16 | |
| Dog | OX1R | >10,000 | >10,000 |
| OX2R | 1.2 | 12 |
Data compiled from Roecker et al., 2014.[3]
Table 2: Representative In Vivo Efficacy of a Selective Orexin-2 Receptor Antagonist (MK-1064) on Sleep Architecture in Rats
| Dose (mg/kg, p.o.) | Change in NREM Sleep (min) | Change in REM Sleep (min) | Change in Wakefulness (min) |
| 3 | +20 | +5 | -25 |
| 10 | +45 | +15 | -60 |
| 30 | +70 | +25 | -95 |
Data are representative of the effects of a selective OX2R antagonist and are adapted from studies on MK-1064.[4][5][6] Specific dose-response data for this compound in sleep studies is not publicly available in this format.
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay to Determine Functional Antagonism
This protocol describes how to measure the ability of this compound to inhibit orexin-A-induced intracellular calcium mobilization in cells expressing the orexin-2 receptor.
Materials:
-
HEK293 cells stably expressing human OX2R
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Orexin-A peptide
-
This compound
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed the HEK293-OX2R cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of orexin-A at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Add the diluted this compound solutions to the appropriate wells of the assay plate. Include wells with vehicle control. Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the assay plate in the fluorescence plate reader. Initiate the kinetic read, establishing a stable baseline fluorescence.
-
Agonist Addition: After the baseline is established, add the orexin-A solution to all wells simultaneously using the instrument's integrated fluidics.
-
Data Acquisition: Continue to record the fluorescence intensity for a further 2-3 minutes.
-
Data Analysis: The increase in fluorescence upon orexin-A addition corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the orexin-A-induced fluorescence signal. Calculate the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.
2. ERK Phosphorylation Assay
This protocol outlines a method to assess the inhibition of orexin-A-induced ERK phosphorylation by this compound in OX2R-expressing cells.
Materials:
-
CHO-K1 cells stably expressing human OX2R
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Serum-free medium
-
Orexin-A peptide
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
-
96-well cell culture plates
Protocol:
-
Cell Culture and Starvation: Seed CHO-K1-OX2R cells into 96-well plates and grow to 80-90% confluency. Prior to the experiment, serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-incubate the cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Agonist Stimulation: Add orexin-A (at a concentration that gives a robust ERK phosphorylation signal, e.g., 100 nM) to the wells and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 15 minutes with gentle agitation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal for each sample. Determine the inhibitory effect of this compound on orexin-A-induced ERK phosphorylation and calculate the IC50 value.
In Vivo Assay
3. Polysomnography (PSG) in Rodents
This protocol describes the surgical implantation of electrodes and subsequent sleep recording in rats to evaluate the effects of this compound on sleep architecture.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
EEG and EMG electrodes
-
Dental cement
-
Data acquisition system for PSG recording
-
Sleep scoring software
-
This compound
-
Vehicle (e.g., 20% vitamin E TPGS)
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Implant two stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.
-
Implant two insulated, flexible wire electrodes into the nuchal muscles for EMG recording.
-
Connect the electrodes to a headmount and secure the entire assembly to the skull with dental cement.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Habituation: Habituate the animals to the recording chambers and tethered recording cables for several days before the experiment to minimize stress-induced sleep disturbances.
-
Drug Administration: On the day of the experiment, administer this compound or vehicle orally (p.o.) at the desired doses, typically at the beginning of the light (inactive) phase for rats.
-
Sleep Recording:
-
Connect the animal's headmount to the recording system.
-
Record EEG and EMG signals continuously for a defined period (e.g., 6-8 hours) post-dosing.
-
-
Data Analysis:
-
The recorded EEG and EMG data are segmented into epochs (e.g., 10 seconds).
-
Each epoch is scored as either wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the characteristic EEG and EMG patterns.
-
Quantify the total time spent in each sleep-wake state, the latency to sleep onset, and the number and duration of sleep/wake bouts.
-
Compare the sleep parameters between the this compound-treated groups and the vehicle-treated group to determine the compound's effect on sleep architecture.
-
Mandatory Visualizations
Caption: Orexin-2 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the in vitro calcium mobilization assay.
References
- 1. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Orexin Receptor Antagonists and Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of MK-3697
Topic: In vivo models for testing MK-3697 efficacy Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective orexin 2 receptor antagonist (2-SORA).[1] While initially developed for the treatment of insomnia by modulating wakefulness signals in the central nervous system, emerging research has uncovered a potential role for the orexin system in cancer.[2][3][4][5] The orexin system, comprising orexin peptides (A and B) and their G protein-coupled receptors (OX1R and OX2R), has been implicated in the pathophysiology of various cancers, including those of the colon, pancreas, and prostate.[2][3][6][7]
Expression of orexin receptors has been documented in several tumor types, where their activation can lead to diverse cellular responses, including both apoptosis and proliferation, depending on the cancer context.[3][7] Notably, the orexin system can induce apoptosis through a non-canonical signaling pathway involving the recruitment of the SHP2 phosphatase.[4][8] This raises the intriguing possibility of targeting orexin receptors for anti-cancer therapy. These application notes provide a comprehensive guide for researchers interested in evaluating the in vivo anti-tumor efficacy of the OX2R antagonist, this compound.
Orexin Signaling Pathways in Cancer
The signaling cascades initiated by orexin receptor activation in cancer cells are multifaceted. Canonically, orexin receptors couple to Gq proteins, leading to intracellular calcium mobilization.[2] However, in cancer cells, a distinct pro-apoptotic pathway has been identified that involves immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the receptor, leading to the recruitment and activation of the tyrosine phosphatase SHP2 and subsequent induction of mitochondrial apoptosis.[4][5][8] The potential for orexin receptor antagonists to modulate these pathways provides a rationale for their investigation as anti-cancer agents.[8]
Application Notes: In Vivo Model Selection
The choice of an appropriate in vivo model is critical for evaluating the efficacy of this compound. The primary models for consideration are xenografts, patient-derived xenografts (PDX), and syngeneic models.
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. | - High reproducibility- Relatively low cost- Rapid tumor growth- Well-characterized cell lines | - Lack of tumor microenvironment complexity- Genetic drift from original tumor- Requires immunodeficient host |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are implanted directly into immunodeficient mice. | - Preserves original tumor architecture and heterogeneity- Higher predictive value for clinical response | - High cost and technically demanding- Slower tumor growth- Requires immunodeficient host- Potential for loss of human stroma |
| Syngeneic Model | Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. | - Intact immune system allows for study of immuno-modulatory effects- Useful if the drug target is conserved between human and mouse | - Limited availability of murine cell lines for all cancer types- Murine tumors may not fully recapitulate human disease |
For initial efficacy studies of this compound, a cell line-derived xenograft (CDX) model using a human cancer cell line known to express orexin receptors (e.g., HT-29 colon cancer cells expressing OX1R) is recommended due to its reproducibility and established protocols.[5]
Experimental Protocols
Colon Cancer Xenograft Model Protocol
This protocol describes the use of the HT-29 human colon adenocarcinoma cell line in immunodeficient mice.
Materials:
-
HT-29 cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice (e.g., NU/NU)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Sterile syringes and needles (27G)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Cell Culture: Culture HT-29 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation for Implantation: Harvest cells at 80-90% confluency using trypsin. Wash cells with sterile PBS and perform a cell count. Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
This compound Administration:
-
Prepare a stock solution of this compound and dilute to the final desired concentration in the vehicle.
-
Administer this compound (e.g., 10, 30 mg/kg) or vehicle control to the respective groups via oral gavage once daily.
-
Monitor animal body weight and general health daily.
-
-
Study Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines (e.g., 2000 mm³).
-
At the endpoint, euthanize mice and excise the tumors for downstream analysis.
-
Immunohistochemistry (IHC) Protocol for Proliferation and Apoptosis Markers
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., rabbit anti-Ki-67) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by visualization with DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Imaging and Analysis: Capture images using a brightfield microscope and quantify the percentage of positive cells in multiple fields of view per tumor.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | P-value vs. Vehicle |
| Vehicle Control | 10 | 1540 ± 125 | - | - |
| This compound (10 mg/kg) | 10 | 1150 ± 98 | 25.3% | <0.05 |
| This compound (30 mg/kg) | 10 | 780 ± 75 | 49.4% | <0.001 |
Table 2: Pharmacodynamic Biomarker Analysis
| Treatment Group | N | % Ki-67 Positive Cells ± SEM | % Cleaved Caspase-3 Positive Cells ± SEM |
| Vehicle Control | 5 | 65.2 ± 5.1 | 3.1 ± 0.8 |
| This compound (30 mg/kg) | 5 | 32.8 ± 4.5 | 15.7 ± 2.3 |
Experimental Workflow Visualization
The overall workflow for an in vivo efficacy study can be visualized to ensure a logical and comprehensive experimental design.
References
- 1. Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 3. Involvement of the Orexinergic System in Cancer: Antitumor Strategies and Future Perspectives [mdpi.com]
- 4. Frontiers | The Anti-tumoral Properties of Orexin/Hypocretin Hypothalamic Neuropeptides: An Unexpected Therapeutic Role [frontiersin.org]
- 5. The Anti-tumoral Properties of Orexin/Hypocretin Hypothalamic Neuropeptides: An Unexpected Therapeutic Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexins: A promising target to digestive cancers, inflammation, obesity and metabolism dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexins and Prostate Cancer: State of the Art and Potential Experimental and Therapeutic Perspectives | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. Orexins/Hypocretins and Cancer: A Neuropeptide as Emerging Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of MK-3697 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3697 is a selective orexin 2 receptor antagonist (2-SORA) that has been investigated for the treatment of insomnia. To support pharmacokinetic and toxicokinetic studies, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential. This document provides detailed application notes and protocols for the determination of this compound in plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies described are based on established principles of bioanalytical method validation and can be adapted for other biological matrices with appropriate validation.
Principle of the Method
The method described herein utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from plasma samples. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the accurate measurement of this compound concentrations.
Data Presentation
Table 1: LC-MS/MS Instrument Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Internal Standard (IS) | Stable isotope-labeled this compound (e.g., this compound-d4) |
| IS Precursor Ion (m/z) | To be determined for IS |
| IS Product Ion (m/z) | To be determined for IS |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
Note: The precursor and product ions, as well as collision energy and declustering potential, need to be empirically determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer.
Table 2: Method Validation Summary (Based on FDA Guidelines)[1][2]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% |
| Stability | |
| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal concentration |
| Short-Term (Bench-Top) Stability | Within ±15% of nominal concentration |
| Long-Term Storage Stability | Within ±15% of nominal concentration |
| Stock Solution Stability | Within ±2% of initial concentration |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Thaw Samples : Thaw frozen plasma samples to room temperature.
-
Aliquoting : Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% acetonitrile) to each plasma sample, except for the blank matrix samples.
-
Vortex : Vortex the samples for 10 seconds.
-
Protein Precipitation : Add 300 µL of cold acetonitrile to each tube.
-
Vortex : Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection : Inject 5 µL of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
System Equilibration : Equilibrate the LC system with the initial mobile phase composition for at least 15 minutes.
-
Sequence Setup : Set up the analytical sequence in the instrument control software, including blank injections, calibration standards, quality control (QC) samples, and unknown samples.
-
Gradient Elution Program :
-
0.0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 30% B
-
2.6-3.5 min: 30% B (Re-equilibration)
-
-
Data Acquisition : Acquire data using the optimized MRM parameters for this compound and its internal standard.
-
Data Processing : Process the acquired data using appropriate software (e.g., Sciex Analyst, Thermo Fisher Chromeleon). Integrate the peak areas for both the analyte and the internal standard.
-
Quantification : Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Bioanalytical method lifecycle.
Application Notes and Protocols for the Administration of MK-3697 to Rodents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research purposes only. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and ethical guidelines.
Introduction
MK-3697 is a selective orexin 2 receptor antagonist (2-SORA) that has been investigated for the treatment of insomnia.[1][2] It functions by blocking wake-promoting signals in the brain, differing from common sleep aids that modulate GABA signaling. Preclinical studies in rodent models are essential for evaluating the efficacy, safety, and pharmacokinetic profile of compounds like this compound. This document provides detailed application notes and standardized protocols for the oral administration of this compound to rodents, based on available preclinical data and established best practices in animal research.
Application Notes
Vehicle Selection
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the administered compound. For many poorly water-soluble compounds like this compound, a suspension or solution in an appropriate vehicle is required for oral administration. Commonly used vehicles for oral gavage in rodents include:
-
Aqueous Solutions:
-
0.5% (w/v) Methylcellulose in water
-
1% (w/v) Carboxymethylcellulose (CMC) in water
-
Saline with 0.1-0.5% Tween 80
-
-
Lipid-Based Formulations:
-
Corn oil
-
Sesame oil
-
It is imperative to conduct vehicle tolerability studies to ensure the chosen formulation does not cause adverse effects in the study animals. The final formulation should be a homogenous and stable suspension or solution.
Dosage and Concentration Calculation
Dosage should be calculated based on the body weight of each animal. A stock solution should be prepared at a concentration that allows for a consistent and accurate administration volume, typically between 5 to 10 mL/kg for rats and mice.[3]
Example Calculation for a 25g Mouse at 100 mg/kg dose:
-
Dose for the animal: 100 mg/kg * 0.025 kg = 2.5 mg
-
Required Stock Concentration (for 10 mL/kg volume): 100 mg/kg / 10 mL/kg = 10 mg/mL
-
Volume to Administer: 2.5 mg / 10 mg/mL = 0.25 mL
Quantitative Data Summary
The following tables summarize reported dosages and key pharmacokinetic parameters for this compound in various species.
Table 1: Reported Oral Doses of this compound in Animal Models
| Species | Dose (mg/kg) |
|---|---|
| Mouse | 100 |
| Rat | 15 |
| Dog | 3 |
Table 2: Pharmacokinetic Parameters of this compound (Compound 24) Following Oral Administration
| Species | Dose (mg/kg) | Tmax (h) | Cmax (µM) | AUC (µM·h) |
|---|---|---|---|---|
| Mouse | 100 | 2.0 | 55.3 | N/A |
| Rat | 15 | 0.8 | 5.3 | 17.2 |
| Dog | 3 | 1.0 | 2.7 | 9.0 |
Data sourced from preclinical studies on compound 24, subsequently identified as this compound.
Experimental Protocols
Protocol for Preparation of Oral Suspension
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% methylcellulose.
Materials:
-
This compound powder
-
Methylcellulose
-
Sterile, deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and volumetric flasks
-
Analytical balance
Procedure:
-
Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of heated (60-70°C) sterile water while stirring. Allow the solution to cool to room temperature, which will result in a clear, viscous solution.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Place the this compound powder in a mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or mixing to achieve the final desired concentration (e.g., 10 mg/mL).
-
Transfer the final suspension to a light-protected container and stir continuously with a magnetic stir bar prior to and during administration to ensure a homogenous suspension.
Protocol for Oral Gavage Administration in Rodents
This procedure should be performed by trained personnel to minimize stress and prevent injury to the animals.
Materials:
-
Properly restrained animal (mouse or rat)
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch for mice; 16-18 gauge, 3-inch for rats)
-
Syringe (1 mL or 3 mL)
Procedure:
-
Gently but firmly restrain the animal to immobilize its head and straighten its neck and back, ensuring the esophagus is aligned for easier passage of the gavage needle.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach. Mark this depth on the needle.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the animal's mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
Once the needle has reached the predetermined depth, dispense the contents of the syringe smoothly and steadily.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for at least 15-30 minutes post-administration for any signs of distress, such as labored breathing or choking.
Visualizations
Caption: Experimental workflow for oral administration of this compound in rodents.
Caption: Simplified signaling pathway for this compound antagonism of the Orexin 2 Receptor.
References
Experimental Design for Studying MK-3697 Effects on Sleep Architecture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3697 is a selective orexin 2 receptor antagonist (2-SORA) that holds promise for the treatment of insomnia. The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness. By selectively blocking the OX2R, this compound is hypothesized to promote sleep without the broader effects that might be associated with dual orexin receptor antagonists (DORAs). Preclinical studies on 2-SORAs, such as the structurally similar compound MK-1064, have demonstrated increases in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep in animal models, suggesting a potential to normalize sleep architecture.[1][2]
These application notes provide a detailed framework for designing and conducting preclinical studies to evaluate the effects of this compound on sleep architecture in a rodent model. The protocols outlined below cover surgical procedures for electroencephalogram (EEG) and electromyogram (EMG) implantation, polysomnographic recording, and data analysis.
Data Presentation
The following tables summarize hypothetical quantitative data from a preclinical study in rats, illustrating the potential dose-dependent effects of this compound on key sleep architecture parameters. These values are based on published findings for selective orexin 2 receptor antagonists.[1][2][3][4]
Table 1: Effects of this compound on Sleep-Wake Parameters (4-hour post-dose)
| Treatment Group | Dose (mg/kg) | Total Sleep Time (min) | Sleep Efficiency (%) | Sleep Latency (min) | Latency to REM Sleep (min) |
| Vehicle | 0 | 125.3 ± 8.2 | 52.2 ± 3.4 | 25.1 ± 3.5 | 65.4 ± 5.1 |
| This compound | 3 | 148.9 ± 9.5 | 62.0 ± 4.0 | 18.7 ± 2.8 | 58.2 ± 4.7 |
| This compound | 10 | 182.5 ± 10.1 | 76.0 ± 4.2 | 12.3 ± 2.1** | 45.1 ± 3.9 |
| This compound | 30 | 205.7 ± 11.3 | 85.7 ± 4.7 | 8.5 ± 1.9*** | 38.6 ± 3.2** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Sleep Stage Duration (4-hour post-dose)
| Treatment Group | Dose (mg/kg) | Wakefulness (min) | NREM Sleep (min) | REM Sleep (min) |
| Vehicle | 0 | 114.7 ± 8.2 | 105.2 ± 7.5 | 20.1 ± 2.3 |
| This compound | 3 | 91.1 ± 9.5 | 124.8 ± 8.9 | 24.1 ± 2.8 |
| This compound | 10 | 57.5 ± 10.1 | 150.3 ± 9.8 | 32.2 ± 3.5* |
| This compound | 30 | 34.3 ± 11.3 | 168.9 ± 10.7 | 36.8 ± 4.1** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.
Mandatory Visualizations
Orexin 2 Receptor (OX2R) Signaling Pathway
Caption: Orexin 2 Receptor (OX2R) signaling cascade.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical experimental workflow for sleep studies.
Experimental Protocols
Animal Subjects and Housing
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 07:00). Food and water are available ad libitum.
-
Acclimation: Animals are acclimated to the housing facility for at least one week prior to any experimental procedures.
EEG/EMG Electrode Implantation Surgery
-
Anesthesia: Anesthetize the rat with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic solution. Place the animal in a stereotaxic apparatus.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Placement: Drill small burr holes through the skull over the frontal cortex (AP: +2.0 mm, ML: -1.5 mm from bregma) and parietal cortex (AP: -3.0 mm, ML: -2.0 mm from bregma) for EEG screw electrode placement. A reference electrode is placed over the cerebellum.
-
EMG Electrode Placement: Insert a pair of fine, insulated stainless-steel wires into the nuchal (neck) muscles for EMG recording.
-
Headmount Assembly: Secure the EEG and EMG electrodes to a headmount assembly, which is then fixed to the skull using dental cement.
-
Post-operative Care: Administer analgesics and allow the animal to recover for 1-2 weeks. Monitor for signs of infection or distress.
Polysomnographic Recording
-
Habituation: Habituate the animals to the recording chambers and tethered recording cables for 3-4 days prior to the baseline recording.
-
Baseline Recording: Connect the animal's headmount to the recording cable and record baseline EEG and EMG data for 24 hours.
-
Drug Administration: On the following day, administer either vehicle or this compound at the desired doses via oral gavage at the beginning of the light cycle.
-
Post-Dose Recording: Immediately following administration, record EEG and EMG data for the next 24 hours.
-
Data Acquisition System: Use a computerized data acquisition system to amplify, filter (EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitize the signals.
Data Analysis
-
Sleep Scoring: Manually or automatically score the 24-hour recordings in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep, based on the EEG and EMG characteristics.
-
Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG and reduced EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta) EEG and muscle atonia (lowest EMG activity).
-
-
Sleep Architecture Parameters: Calculate the following parameters for the desired time blocks (e.g., 4-hour post-dose, 12-hour light phase, 12-hour dark phase, 24-hour total):
-
Total Sleep Time (TST): The sum of time spent in NREM and REM sleep.
-
Sleep Efficiency: (TST / Total Recording Time) x 100.
-
Sleep Latency: Time from lights off (or drug administration) to the first epoch of consolidated sleep (e.g., >2 minutes of NREM sleep).
-
Latency to REM Sleep: Time from sleep onset to the first epoch of REM sleep.
-
Duration of Wake, NREM, and REM Sleep: Total time spent in each stage.
-
Number and Duration of Sleep/Wake Bouts: To assess sleep fragmentation.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
References
Troubleshooting & Optimization
MK-3697 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with MK-3697. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: Based on available data, this compound is known to be insoluble in water.[1][2][3] It is, however, soluble in dimethyl sulfoxide (DMSO).[1][2][3]
Data Summary: this compound Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2][3] |
| DMSO | >20 mg/mL | [1][2] |
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution with aqueous buffers. What can I do?
A2: This is a common issue for compounds that are poorly soluble in water. The DMSO keeps the compound in solution at high concentrations, but as the percentage of the aqueous buffer increases, the solubility of this compound decreases, leading to precipitation. To address this, consider the following:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the percentage of DMSO: If your experimental system can tolerate it, a higher final percentage of DMSO may help to keep the compound in solution. However, be mindful that DMSO can have its own biological effects.
-
Use a different co-solvent: Investigate the use of other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) in combination with water.[4]
-
Employ surfactants: The addition of a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[5]
Q3: Are there any general strategies to improve the aqueous solubility of a compound like this compound for in vivo or in vitro studies?
A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These techniques can be broadly categorized into physical and chemical modifications.[4][5]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[5][6] High-pressure homogenization is a method used to create nanosuspensions.[4][5]
-
Modification of Crystal Habit: Using amorphous forms or co-crystals can lead to higher apparent solubility compared to the stable crystalline form.[5][6]
-
Drug Dispersion in Carriers: Creating solid dispersions of the drug in a water-soluble carrier can enhance solubility.[5]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can significantly increase solubility.[6][7]
-
Use of Co-solvents: As mentioned, using a mixture of water and a water-miscible organic solvent in which the drug is more soluble can be effective.[4][8]
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[5]
-
Troubleshooting Guide
Problem: this compound is not dissolving in my desired aqueous buffer.
Step 1: Initial Assessment
-
Confirm the insolubility: Have you tried preparing a solution at your target concentration and observed visible particulates or a cloudy suspension?
-
Review existing data: Remember that this compound is reported to be insoluble in water.[1][2][3]
Step 2: Employing Co-solvents
-
Prepare a concentrated stock in DMSO: As this compound is soluble in DMSO, prepare a high-concentration stock solution (e.g., >20 mg/mL).[1][2]
-
Serial dilution into aqueous buffer: Carefully perform a serial dilution of the DMSO stock into your aqueous buffer. Observe for any signs of precipitation at each dilution step. Note the highest concentration that remains in solution.
-
Consider alternative co-solvents: If DMSO is not suitable for your experiment, consider other biocompatible solvents such as ethanol, propylene glycol, or PEG 400.
Step 3: pH Modification (for ionizable compounds)
-
Adjust the pH of your buffer: For a basic compound, lowering the pH will favor the more soluble ionized form. Conversely, for an acidic compound, increasing the pH will enhance solubility.[7]
Step 4: Advanced Formulation Techniques
-
If the above methods are insufficient, you may need to explore more advanced formulation techniques. These often require specialized equipment and expertise.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, increasing their solubility in water.[5]
-
Solid Dispersions: This involves dispersing the drug in a solid, water-soluble matrix.
-
Nanosuspensions: Reducing the particle size to the nanometer range can improve the dissolution rate and apparent solubility.[8]
-
Experimental Protocols
Protocol: Basic Solubility Assessment of this compound
-
Objective: To determine the approximate solubility of this compound in a given solvent.
-
Materials:
-
This compound powder
-
Selected solvent (e.g., water, PBS, DMSO, ethanol)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Methodology:
-
Add an excess amount of this compound powder to a known volume of the solvent in a vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the supernatant to determine the solubility.
-
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: Overview of physical and chemical solubility enhancement techniques.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. medkoo.com [medkoo.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Improving the stability of MK-3697 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of MK-3697 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 4°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the primary degradation pathway for this compound in solution?
A2: this compound was specifically designed to have improved stability in acidic media compared to its predecessors.[1][2] However, like many amide-containing compounds, the primary potential degradation pathway is amide bond hydrolysis, especially under harsh acidic or basic conditions. This would result in the cleavage of the molecule into its corresponding carboxylic acid and amine fragments.
Q3: How can I minimize the degradation of this compound in my experimental solutions?
A3: To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If solutions must be stored, use a buffered system to maintain a pH close to neutral. Avoid prolonged exposure to strong acids or bases, high temperatures, and direct light. For aqueous buffers, it is advisable to work with freshly prepared and filtered solutions.
Q4: Is this compound soluble in aqueous buffers?
A4: this compound is poorly soluble in water. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution, which can then be further diluted into aqueous experimental media. When diluting a DMSO stock solution into an aqueous buffer, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) and consistent across all experiments to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Cloudiness or visible particles appear upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Decrease the final concentration of this compound in the aqueous medium.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects the experimental system.- Consider using a formulation approach with solubilizing excipients such as cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80), after verifying their compatibility with your assay. |
| The compound precipitates out of solution over time. | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh dilutions immediately before use.- Store diluted solutions at the experimental temperature, as temperature changes can affect solubility. |
Issue 2: Inconsistent or Lower-than-Expected Potency in Bioassays
| Symptom | Possible Cause | Troubleshooting Steps |
| The observed IC50 value is higher than the reported literature value (Ki = 0.95 nM).[1] | Degradation of this compound in the assay medium. | - Prepare fresh stock solutions and dilutions for each experiment.- Analyze the stock solution and final assay solution for the presence of degradation products using a stability-indicating HPLC method (see Experimental Protocols).- Ensure the pH of the assay buffer is within a stable range (near neutral). |
| Adsorption of the compound to plasticware. | - Use low-adhesion microplates and pipette tips.- Include a small percentage of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer to reduce non-specific binding, if compatible with the assay. | |
| Inaccurate initial concentration of the stock solution. | - Verify the concentration of the stock solution using a validated analytical method such as HPLC with a standard curve. |
Data Presentation
Table 1: Representative Forced Degradation Data for this compound
This table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.
| Stress Condition | Duration | % this compound Remaining | Major Degradation Products Detected |
| 0.1 M HCl | 24 hours | 85.2% | Amide hydrolysis products |
| 0.1 M NaOH | 8 hours | 78.5% | Amide hydrolysis products |
| 3% H₂O₂ | 24 hours | 92.1% | Oxidative adducts |
| Heat (80°C) | 48 hours | 95.8% | Minor unspecified degradants |
| Photostability (ICH Q1B) | 24 hours | 98.3% | Minor unspecified degradants |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and separate it from its potential degradation products. Method optimization and validation are required for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
For analysis, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase A/B (50:50) mixture.
4. Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix equal volumes of 1 mg/mL this compound stock and 0.2 M HCl. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.2 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of 1 mg/mL this compound stock and 0.2 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.2 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of 1 mg/mL this compound stock and 6% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Incubate the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light according to ICH Q1B guidelines.
Mandatory Visualizations
Orexin 2 Receptor Signaling Pathway
Caption: Orexin 2 Receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for forced degradation stability testing of this compound.
References
MK-3697 Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the technical support center for MK-3697. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to help troubleshoot unexpected experimental results. This compound is a potent and highly selective orexin 2 receptor antagonist (2-SORA) developed for the treatment of insomnia[1][2][3][4][5]. Understanding its selectivity is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the orexin 2 receptor (OX2R) with a high affinity, exhibiting a Ki of 0.95 nM[1][2]. It functions by blocking the wake-promoting signals of orexin neuropeptides in the brain, which is its intended therapeutic action for treating insomnia[3].
Q2: What are the known off-target interactions for this compound?
This compound has a very clean off-target profile. Preclinical safety screening is a crucial part of the drug development process. In a comprehensive panel of 165 different biological targets, including a wide range of G-protein coupled receptors (GPCRs), enzymes, and ion channels, this compound showed no significant activity at concentrations up to 10 µM. This high degree of selectivity suggests that off-target effects are unlikely to occur at typical experimental concentrations.
Q3: Could the observed effects in my experiment be related to the inhibition of cytochrome P450 (CYP) enzymes?
This compound was specifically developed to improve upon earlier compounds by reducing time-dependent inhibition (TDI) of CYP3A4[3]. While the risk is minimized, researchers working with systems highly sensitive to CYP3A4 modulation (e.g., co-administration with other compounds metabolized by CYP3A4) should still consider this as a potential, though unlikely, source of variability.
Q4: Are there any "on-target" effects that could be mistaken for off-target effects?
Yes. The orexin system is involved in regulating various physiological processes beyond wakefulness, including metabolism, reward, and autonomic function. Antagonizing the OX2R could theoretically lead to effects in these systems. For example, a key safety concern investigated during the development of orexin antagonists is cataplexy, a sudden loss of muscle tone[6]. Researchers should carefully consider whether an unexpected phenotype could be a downstream consequence of OX2R antagonism rather than an off-target interaction.
Troubleshooting Guide
If you are encountering unexpected results in your experiments with this compound, this guide may help you diagnose the issue.
| Observed Issue | Potential Cause & Troubleshooting Steps |
| Unexpected Phenotype in Cell-Based Assays | 1. Confirm On-Target Effect: The phenotype may be a legitimate, previously uncharacterized downstream effect of OX2R antagonism in your specific cell system. Use a structurally different OX2R antagonist as a control. If it produces the same effect, it is likely on-target. 2. Check Compound Concentration: Verify your dilutions. Although unlikely, concentrations significantly above 10 µM could potentially engage off-targets. 3. Rule out Cytotoxicity: Perform a standard cell viability assay (e.g., MTT or LDH) to ensure the observed effect is not due to non-specific toxicity at the concentration used. |
| Variability in Animal Behavior Studies | 1. Consider On-Target CNS Effects: this compound is designed to be centrally active. Effects on sleep architecture, alertness, and related behaviors are expected. Ensure your behavioral paradigm can distinguish between intended sedative effects and other neurological changes. 2. Pharmacokinetics/Pharmacodynamics (PK/PD): Consider the dosing regimen, route of administration, and timing of behavioral assessment. The compound's half-life and peak concentration will influence its effects. |
| Unexpected Drug-Drug Interactions | 1. Review Co-administered Compounds: Check if other compounds in your experiment are metabolized by or inhibit CYP3A4. Although this compound has an improved profile, strong inhibitors or inducers of this enzyme could alter its metabolism and effective concentration[3]. |
Quantitative Data Summary
The following table summarizes the selectivity and potency of this compound.
| Target | Assay Type | Value | Reference |
| Orexin 2 Receptor (OX2R) | Binding Affinity (Ki) | 0.95 nM | [1][2][4][5] |
| Broad Off-Target Panel (165 targets including GPCRs, enzymes, ion channels) | Functional/Binding Assays | No significant activity observed at concentrations < 10 µM |
Visualizing Key Concepts
The following diagrams illustrate the mechanism of this compound and a typical workflow for assessing off-target effects.
Experimental Protocols
Protocol: General Off-Target Binding Assay Panel
This protocol describes a generalized methodology for screening a compound like this compound against a broad panel of off-target proteins, similar to the process it would have undergone in preclinical development.
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Perform serial dilutions to create a range of concentrations for testing. For a broad screen, a single high concentration (e.g., 10 µM) is often used initially.
-
-
Target Panel Selection:
-
A commercial vendor (e.g., Eurofins, CEREP) is typically used, providing a standardized panel of targets.
-
The panel should include a diverse range of protein classes:
-
GPCRs: A wide array of receptors from different families.
-
Ion Channels: Ligand-gated and voltage-gated channels.
-
Kinases: A selection of kinases from different branches of the kinome.
-
Enzymes: Other relevant enzymes (e.g., proteases, phosphodiesterases).
-
Transporters: Neurotransmitter and other substrate transporters.
-
-
-
Assay Performance (Radioligand Binding Assay Example):
-
For each target, an appropriate membrane preparation or purified protein is used.
-
A known, specific radioligand for the target is selected.
-
The assay is performed in a multi-well plate format. Each well contains:
-
Buffer solution.
-
Target protein/membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Test compound (this compound at 10 µM) or vehicle control.
-
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the protein-bound radioligand. Unbound radioligand passes through.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of radioligand binding by the test compound is calculated relative to the vehicle control.
-
A result is typically considered a "hit" or significant if the inhibition exceeds a predefined threshold (e.g., >50% inhibition at 10 µM).
-
For this compound, no activities met such a threshold, indicating high selectivity. If hits were identified, follow-up dose-response curves would be generated to determine IC50 or Ki values.
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound - Chemietek [chemietek.com]
- 6. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Orexin Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of orexin antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many orexin antagonists?
A1: The poor oral bioavailability of orexin antagonists often stems from a combination of factors:
-
Poor Aqueous Solubility: Many orexin antagonists are highly lipophilic molecules, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This can limit their dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: Orexin antagonists can be significantly metabolized by enzymes in the gut wall and liver before reaching systemic circulation. The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is often implicated in this first-pass effect. For instance, the absolute oral bioavailability of almorexant is only 11.2%, which is thought to be due to extensive first-pass metabolism.[1][2][3]
-
Efflux by Transporters: These compounds can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively pump the drug back into the GI lumen, thereby reducing net absorption.
Q2: How can I improve the solubility and dissolution rate of my orexin antagonist?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly soluble orexin antagonists:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix can significantly improve its solubility and dissolution. Suvorexant, for example, is formulated as an amorphous solid dispersion.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization of lipophilic drugs in the GI tract.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.
-
Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution.
Q3: What are common excipients used in the formulation of commercial orexin antagonists?
A3: The following table summarizes the excipients found in commercially available orexin antagonist tablets:
| Orexin Antagonist | Brand Name | Excipients |
| Suvorexant | Belsomra® | Croscarmellose sodium, lactose monohydrate, magnesium stearate, microcrystalline cellulose, copovidone, hypromellose, titanium dioxide, triacetin.[4][5][6][7] |
| Lemborexant | Dayvigo® | Hydroxypropyl cellulose, lactose monohydrate, low-substituted hydroxypropyl cellulose, magnesium stearate, hypromellose 2910, polyethylene glycol 8000, talc, titanium dioxide, ferric oxide yellow, ferric oxide red (in 10 mg tablet).[8][9][10] |
| Daridorexant | Quviviq™ | Mannitol, microcrystalline cellulose, povidone, croscarmellose sodium, silicon dioxide, magnesium stearate, glycerin, hypromellose, iron oxide black, iron oxide red, talc, titanium dioxide, iron oxide yellow (in 50 mg tablet).[11][12][13] |
Q4: How does food impact the oral bioavailability of orexin antagonists?
A4: The effect of food can vary depending on the specific drug and formulation.
-
Suvorexant: A high-fat meal does not significantly change the total exposure (AUC) but can delay the time to peak concentration (Tmax) by about 1.5 hours.[6]
-
Lemborexant: When taken with a high-fat, high-calorie meal, the maximum concentration (Cmax) of lemborexant is decreased by 23%, while the total exposure (AUC) is increased by 18%, and the time to peak concentration is delayed by approximately two hours.[14][15]
-
Daridorexant: A high-fat/high-calorie meal decreases the Cmax by 16% and delays the Tmax by 1.3 hours, with no significant effect on the total exposure (AUC).[16][17]
Troubleshooting Guides
Issue 1: Low and Variable Exposure in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Dissolution | 1. Characterize Physicochemical Properties: Determine the pKa, logP, and solubility of the compound in different pH media. 2. Formulation Optimization: a. Prepare a simple suspension with a wetting agent (e.g., Tween 80) for initial studies. b. Explore enabling formulations such as solutions in a co-solvent system (e.g., PEG 400, propylene glycol) or lipid-based formulations. c. Consider creating an amorphous solid dispersion for in vivo evaluation. |
| High First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of the compound and identify the major metabolizing enzymes. 2. Consider Alternative Routes of Administration: Administer the compound intravenously (IV) to bypass first-pass metabolism and determine its absolute bioavailability. 3. Prodrug Approach: If a specific metabolic liability is identified, consider designing a prodrug to mask the metabolic site. |
| Efflux Transporter Substrate | 1. In Vitro Transporter Assays: Use Caco-2 or MDCK cell lines overexpressing P-gp to determine if the compound is a substrate. An efflux ratio greater than 2 is generally considered indicative of active efflux. 2. Co-administration with Inhibitors: In preclinical studies, co-administer the orexin antagonist with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if exposure increases. |
Issue 2: Inconsistent In Vitro Dissolution Results
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dissolution Medium | 1. pH-Solubility Profile: Select a dissolution medium with a pH that is relevant to the gastrointestinal tract and where the drug has some solubility. 2. Use of Surfactants: For poorly soluble compounds, incorporate a surfactant (e.g., sodium lauryl sulfate) into the dissolution medium to achieve sink conditions. The concentration of the surfactant should be justified. |
| Drug Product Formulation Issues | 1. Disintegration vs. Dissolution: Ensure that the tablet or capsule properly disintegrates before dissolution. If not, the binder or other excipients may be the issue. 2. Polymorphic Form: Verify the crystalline form of the drug substance, as different polymorphs can have different dissolution rates. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of several orexin antagonists, highlighting the differences in their oral bioavailability.
| Orexin Antagonist | Absolute Bioavailability | Time to Peak Concentration (Tmax) | Effect of High-Fat Meal on Tmax |
| Almorexant | 11.2%[1][3] | ~1 hour | Not specified |
| Suvorexant | ~82% (at 10 mg)[6][18] | ~2 hours | Delayed by ~1.5 hours[6] |
| Lemborexant | Good (at least 87%)[19][20] | 1-3 hours | Delayed by ~2 hours[14][15] |
| Daridorexant | 62%[16][21] | 1-2 hours | Delayed by ~1.3 hours[16][17] |
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Orexin Antagonists
Objective: To assess the in vitro release profile of an orexin antagonist from a solid oral dosage form.
Apparatus: USP Apparatus 2 (Paddle)
Methodology:
-
Medium Preparation: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8 with 0.5% sodium lauryl sulfate). De-gas the medium prior to use.
-
Apparatus Setup: Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C. Set the paddle speed to a justified rate (e.g., 50 or 75 RPM).
-
Sample Introduction: Place one tablet or capsule into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the percentage of drug dissolved at each time point and generate a dissolution profile.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of an orexin antagonist and assess its potential as a P-gp substrate.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a pre-defined threshold indicates a tight monolayer.
-
Permeability Assessment (Apical to Basolateral - A to B): a. Remove the culture medium from the apical (A) and basolateral (B) compartments. b. Add the test compound solution (in transport buffer) to the apical side and fresh transport buffer to the basolateral side. c. Incubate at 37 °C with gentle shaking. d. At specified time points, take samples from the basolateral compartment and analyze for drug concentration.
-
Efflux Assessment (Basolateral to Apical - B to A): a. Repeat the process, but add the test compound to the basolateral side and sample from the apical side.
-
P-gp Substrate Assessment: Conduct the A to B and B to A permeability assessments in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for an efflux transporter. A reduction in the ER in the presence of a P-gp inhibitor confirms it is a P-gp substrate.
Visualizations
Orexin Receptor Signaling Pathway
Caption: Orexin receptor signaling cascade.
Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for bioavailability assessment.
Logical Relationship of Bioavailability Challenges
Caption: Factors contributing to poor bioavailability.
References
- 1. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute oral bioavailability of almorexant, a dual orexin receptor antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. tga.gov.au [tga.gov.au]
- 6. WO2018118929A1 - Pharmaceutical formulations of suvorexant - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. dayvigo.com [dayvigo.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. medicines.org.uk [medicines.org.uk]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Quviviq: Uses, Dosage, Side Effects & Warnings - Drugs.com [drugs.com]
- 14. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lemborexant | C22H20F2N4O2 | CID 56944144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Daridorexant: A New Dual Orexin Receptor Antagonist for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Daridorexant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lemborexant - Wikipedia [en.wikipedia.org]
- 21. Population pharmacokinetic modeling of daridorexant, a novel dual orexin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with MK-3697
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MK-3697 in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective orexin 2 receptor antagonist (2-SORA). Its primary mechanism of action is to block the binding of the neuropeptides orexin-A and orexin-B to the orexin 2 receptor (OX2R), thereby inhibiting the wake-promoting signals of the orexin system. This makes it a valuable tool for studying the role of OX2R in sleep, arousal, and other physiological processes.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: this compound is a white to off-white solid powder. A critical consideration for experimental design is its solubility. It is soluble in dimethyl sulfoxide (DMSO) but is poorly soluble in water. This property can lead to challenges in preparing aqueous solutions for in vitro and in vivo studies and is a common source of experimental variability.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, this compound stock solutions should be prepared in high-quality, anhydrous DMSO. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, it is crucial to perform serial dilutions to avoid precipitation.
Troubleshooting Inconsistent Results
Issue 1: High variability or poor dose-response in in vitro cell-based assays.
Q1: My dose-response curve is inconsistent or shows a steep drop-off in activity at higher concentrations. What could be the cause?
A1: This is often indicative of compound precipitation in your aqueous assay buffer. Since this compound is poorly soluble in water, direct dilution of a high-concentration DMSO stock into your cell culture medium can cause the compound to fall out of solution. This leads to an unknown and lower effective concentration of the antagonist.
Troubleshooting Steps:
-
Optimize Dilution Strategy: Perform a serial dilution of your DMSO stock solution in your assay buffer or medium. A stepwise dilution allows for better solvation at each step.
-
Determine Maximum DMSO Tolerance: Ensure the final concentration of DMSO in your assay does not exceed the tolerance limit of your cell line (typically <0.5%). Run a vehicle control with the highest concentration of DMSO to be used in your experiment to assess for solvent-induced toxicity.[1]
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solutions for any signs of precipitation (cloudiness or visible particles).
-
Consider Solubilizing Agents: For particularly challenging assays, the use of solubilizing agents like cyclodextrins may be explored, though their effects on the assay system must be validated.[1]
Issue 2: Lack of expected in vivo efficacy in animal models.
Q1: I am not observing the expected sleep-promoting effects of this compound in my rodent studies. What are potential reasons for this?
A1: Inconsistent in vivo results with poorly soluble compounds like this compound can often be traced back to issues with formulation and bioavailability. The method of vehicle preparation and administration route can significantly impact the absorption and exposure of the compound.
Troubleshooting Steps:
-
Vehicle Formulation: For oral administration, a suspension or a solution with solubilizing excipients may be necessary to improve bioavailability. Common strategies include using co-solvents or lipid-based formulations.[2][3]
-
Particle Size Reduction: If administering a suspension, reducing the particle size of this compound through techniques like micronization can increase the surface area for dissolution and improve absorption.[2][4]
-
Route of Administration: While oral administration is common, consider if an alternative route, such as intraperitoneal (IP) injection, might provide more consistent exposure for initial proof-of-concept studies. Be mindful that high concentrations of DMSO in IP injections can cause local irritation and toxicity.[5]
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the plasma concentrations of this compound achieved with your chosen formulation and route of administration. This will confirm if the lack of efficacy is due to insufficient drug exposure.
Issue 3: Unexpected or off-target effects.
Q1: I am observing cellular or physiological effects that are not consistent with OX2R antagonism. Could this compound have off-target effects?
A1: While this compound has been reported to be highly selective for OX2R over OX1R and a panel of other receptors, the possibility of off-target effects, especially at high concentrations, can never be completely ruled out. It is also possible that the observed effects are a downstream consequence of OX2R antagonism in your specific experimental system.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Whenever possible, include a control experiment to confirm that the observed effect is mediated by OX2R. This could involve using a cell line that does not express OX2R or using a structurally distinct OX2R antagonist to see if it phenocopies the effect.
-
Dose-Response Relationship: Carefully evaluate the dose-response relationship. Off-target effects are more likely to occur at higher concentrations. If the unexpected effect is only seen at concentrations significantly higher than the Ki for OX2R, it may be an off-target effect.
-
Literature Review: Search for literature on the broader physiological roles of the orexin system. The effect you are observing might be a previously uncharacterized consequence of OX2R blockade in your model.
Data Presentation
| Property | Value | Source |
| Target | Orexin 2 Receptor (OX2R) | Internal Data |
| Ki (human OX2R) | 0.95 nM | Internal Data |
| Selectivity | High for OX2R over OX1R | Internal Data |
| Solubility | Soluble in DMSO | Internal Data |
| Poorly soluble in water | Internal Data | |
| Storage | -20°C to -80°C (in solution) | Internal Data |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the antagonist activity of this compound at the OX2R using a calcium mobilization assay in a cell line stably expressing the human OX2R (e.g., CHO-K1 or HEK293).[6][7][8][9][10]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human OX2R
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well black, clear-bottom sterile plates
-
Fluo-3 AM or other suitable calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Orexin-A (agonist)
-
This compound
-
DMSO
Procedure:
-
Cell Plating: Seed the OX2R-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-3 AM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed the predetermined cell tolerance.
-
Antagonist Incubation: Wash the cells to remove excess dye and add the diluted this compound solutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a solution of Orexin-A at a concentration that elicits a submaximal response (e.g., EC80) to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The antagonist effect of this compound is determined by the reduction in the Orexin-A-induced calcium signal. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Rodent Sleep Study
This protocol provides a general framework for assessing the sleep-promoting effects of this compound in mice or rats.[11][12][13][14]
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats
-
Surgical instruments for EEG/EMG electrode implantation
-
EEG/EMG recording system
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water with 0.1% Tween 80)
Procedure:
-
Surgical Implantation: Surgically implant animals with EEG and EMG electrodes for sleep recording. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate the animals to the recording chambers and handling procedures for several days before the experiment.
-
Baseline Recording: Record baseline sleep-wake activity for 24 hours to establish normal sleep patterns.
-
Compound Administration: Prepare the desired doses of this compound in the chosen vehicle. Administer the compound or vehicle via the desired route (e.g., oral gavage) at a consistent time of day (e.g., at the beginning of the light or dark phase).
-
Post-Dosing Recording: Record EEG/EMG activity for at least 6-8 hours post-dosing.
-
Sleep Scoring and Analysis: Score the recorded data into wake, NREM sleep, and REM sleep epochs. Analyze the data for changes in sleep latency, total sleep time, and sleep architecture (e.g., bout duration and number).
Mandatory Visualizations
Caption: Orexin signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods [mdpi.com]
- 7. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nihon-u.repo.nii.ac.jp [nihon-u.repo.nii.ac.jp]
- 10. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of a dual orexin receptor antagonist on fear extinction memory and sleep in mice: Implications for exposure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-3697 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on vehicle selection for in vivo studies involving MK-3697, a selective orexin 2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the orexin 2 receptor (OX2R)[1]. The orexin system is a key regulator of wakefulness, and by blocking the activity of OX2R, this compound promotes sleep[2][3]. This makes it a compound of interest for the treatment of insomnia[2][3].
Q2: What are the known solubility properties of this compound?
A2: this compound is characterized as being insoluble in water but soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 20 mg/mL[4]. This is a critical factor to consider when selecting an appropriate vehicle for in vivo administration.
Q3: What are the common routes of administration for compounds like this compound in preclinical studies?
A3: For selective orexin receptor antagonists, oral gavage (p.o.) is a common route of administration in preclinical rodent models. For instance, another selective orexin-2 receptor antagonist, Seltorexant (JNJ-42847922), has been shown to be orally active in rats[3]. Intraperitoneal (i.p.) and intravenous (i.v.) injections are also potential routes, but require careful formulation to ensure solubility and minimize irritation[5].
Q4: Why is vehicle selection so important for in vivo studies with this compound?
A4: Proper vehicle selection is crucial for several reasons. An appropriate vehicle ensures that this compound is solubilized or uniformly suspended, allowing for accurate and reproducible dosing. Furthermore, the vehicle itself should be non-toxic and have minimal physiological effects to avoid confounding the experimental results[6]. An inappropriate vehicle can lead to poor drug exposure, local tissue irritation, or systemic toxicity, ultimately compromising the validity of the study.
Q5: What are some recommended starting points for developing a vehicle formulation for this compound?
A5: Given this compound's solubility profile, a multi-component vehicle system is often necessary. A common approach for poorly water-soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute this stock solution in a more biocompatible vehicle[7]. See the Troubleshooting Guide and Experimental Protocols sections for more detailed examples.
Orexin 2 Receptor Signaling Pathway
Caption: Orexin 2 Receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide: Vehicle Selection for this compound
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution during or after formulation. | - Solubility limit exceeded: The concentration of this compound is too high for the chosen vehicle system. - pH shift: Dilution into an aqueous buffer may alter the pH, causing the compound to become less soluble. - Temperature effects: The formulation may be less stable at room temperature or upon cooling after warming to aid dissolution. | - Decrease final concentration: Attempt to formulate a lower, yet still efficacious, dose. - Optimize co-solvent ratio: Increase the proportion of the organic solvent (e.g., DMSO, PEG400) in the final formulation, keeping in mind potential toxicity. - pH adjustment: Measure the pH of the final formulation and adjust it to a range where this compound is more soluble, while remaining physiologically tolerable. - Prepare fresh: Formulate the vehicle immediately before administration to minimize the time for precipitation to occur. |
| Adverse reactions observed in the vehicle control group (e.g., lethargy, irritation, weight loss). | - Vehicle toxicity: The chosen vehicle or one of its components may be causing toxic effects at the administered volume and concentration. High concentrations of DMSO, for example, can be toxic[8]. - Route of administration issue: The vehicle may be an irritant when administered via a specific route (e.g., intraperitoneal). | - Reduce organic solvent concentration: Aim for the lowest possible concentration of solvents like DMSO (ideally <10% of the final volume). - Conduct a vehicle tolerability study: Before the main experiment, administer the vehicle alone to a small group of animals to assess for any adverse effects. - Consider alternative vehicles: Explore other common vehicle systems (see table below). - Change the route of administration: If feasible for the experimental goals, consider a less irritating route (e.g., oral gavage instead of intraperitoneal injection). |
| High variability in experimental results between animals. | - Inconsistent formulation: The compound may not be uniformly dissolved or suspended, leading to inconsistent dosing. - Poor bioavailability: The vehicle may not be optimal for absorption of this compound. | - Ensure complete dissolution: Use sonication or gentle warming (if the compound is heat-stable) to ensure the compound is fully dissolved in the initial solvent before dilution. For suspensions, ensure vigorous and consistent mixing before each administration. - Evaluate different formulations: Test multiple vehicle compositions in a pilot pharmacokinetic study to determine which provides the most consistent drug exposure. |
Experimental Protocols
Protocol 1: Vehicle Solubility Screening
Objective: To identify a suitable vehicle system that can solubilize this compound at the desired concentration.
Materials:
-
This compound powder
-
Candidate solvents and vehicles (e.g., DMSO, PEG400, Tween 80, saline, sterile water, carboxymethylcellulose (CMC))
-
Vortex mixer
-
Sonicator
-
Centrifuge
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 40 mg/mL).
-
In separate microcentrifuge tubes, prepare a panel of potential vehicle formulations. Examples include:
-
10% DMSO in saline
-
10% DMSO, 40% PEG400, 50% saline
-
5% DMSO, 10% Tween 80, 85% sterile water
-
0.5% CMC in sterile water (for a suspension)
-
-
Add a small volume of the this compound stock solution to each vehicle formulation to achieve the desired final concentration.
-
Vortex each tube vigorously for 2 minutes. If the compound does not fully dissolve, sonicate for 10-15 minutes.
-
Visually inspect each tube for any precipitate.
-
For solutions that appear clear, centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet any undissolved microparticles.
-
A clear supernatant indicates good solubility at that concentration in the tested vehicle.
Protocol 2: Acute Vehicle Tolerability Study
Objective: To assess the in vivo tolerability of a promising vehicle formulation prior to the main efficacy study.
Materials:
-
Selected vehicle formulation
-
Experimental animals (same species, strain, sex, and age as the main study)
-
Standard animal monitoring equipment
Methodology:
-
Select a small cohort of animals (n=3-4 per group).
-
Administer the vehicle formulation alone at the maximum volume planned for the main study.
-
Include a control group that receives a known tolerated vehicle, such as saline.
-
Closely monitor the animals for several hours post-administration and then daily for 3-5 days.
-
Record observations including:
-
General appearance and posture
-
Behavioral changes (e.g., lethargy, agitation)
-
Signs of local irritation at the injection site (if applicable)
-
Body weight
-
-
A vehicle is considered well-tolerated if no significant adverse effects are observed compared to the saline control group.
Data Presentation: Common Vehicle Formulations
The following table summarizes common vehicle compositions used for in vivo studies of poorly water-soluble compounds.
| Vehicle Composition | Route of Administration | Advantages | Considerations |
| Aqueous Suspension | Oral (p.o.) | - Simple to prepare. - Can be suitable for compounds that are difficult to solubilize. | - Requires a suspending agent (e.g., 0.5-1% CMC). - Must be mixed thoroughly before each administration to ensure dose uniformity. |
| DMSO / PEG400 / Saline | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | - Good solubilizing power for many compounds. - PEG400 can improve solubility and reduce DMSO toxicity. | - The percentage of DMSO should be minimized (ideally <10%). - Potential for vehicle-induced side effects. |
| DMSO / Tween 80 / Saline | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | - Tween 80 is a surfactant that can aid in solubilization and create a stable emulsion. | - Tween 80 can have its own biological effects. - The final concentration of both DMSO and Tween 80 should be carefully controlled and tested. |
| Cyclodextrin Formulation | Intravenous (i.v.), Intraperitoneal (i.p.) | - Can significantly increase the aqueous solubility of hydrophobic compounds by forming inclusion complexes. | - May alter the pharmacokinetic profile of the compound. - Not all cyclodextrins are suitable for all routes of administration. |
Vehicle Selection Workflow
Caption: A logical workflow for selecting and validating a vehicle for in vivo studies.
References
- 1. Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Orexin 2 Receptor (OX2R) Antagonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orexin 2 receptor (OX2R) antagonists. The information is designed to help mitigate common side effects and address specific issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target side effects observed with OX2R antagonism in preclinical models?
A1: The most frequently reported on-target side effects in animal models stem from the intended pharmacology of blocking the wake-promoting orexin system. These include:
-
Somnolence/Sedation: Increased non-REM (NREM) and REM sleep, and decreased latency to sleep onset are expected effects. However, excessive sedation can interfere with other behavioral assessments.
-
Narcolepsy-like Symptoms: Under certain conditions, particularly with dual orexin receptor antagonists (DORAs), narcolepsy-like symptoms such as cataplexy (sudden loss of muscle tone) can be induced. This is often observed when a rewarding stimulus, such as chocolate, is provided to the animals.[1][2][3][4]
-
Disruption of Sleep Architecture: While promoting sleep, OX2R antagonists can alter the normal sleep stages. Co-antagonism of the orexin 1 receptor (OX1R) can particularly influence REM sleep, sometimes leading to an increased REM/total sleep ratio and a dysregulation of the sleep cycle.
Q2: What are potential off-target effects to be aware of when working with novel OX2R antagonists?
A2: Off-target effects are specific to the chemical structure of the antagonist and its interaction with other receptors or cellular machinery. It is crucial to characterize the selectivity profile of any new compound. Potential off-target liabilities can be predicted using in vitro screening against a panel of common receptors and enzymes. If unexpected behavioral or physiological effects are observed that cannot be explained by OX2R antagonism (e.g., gastrointestinal issues, cardiovascular changes), off-target effects should be investigated.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: A key strategy is to use knockout animal models. An on-target effect of an OX2R antagonist will be absent in OX2R knockout mice.[5] If the side effect persists in these animals, it is likely an off-target effect. Another approach is to use multiple, structurally distinct OX2R antagonists. If the side effect is consistently observed with different antagonists, it is more likely to be an on-target effect.
Q4: Are there known differences in side effect profiles between selective OX2R antagonists and dual OX1R/OX2R antagonists (DORAs)?
A4: Yes. While selective OX2R antagonism is sufficient to promote sleep, the concurrent blockade of OX1R by DORAs can modulate the side effect profile. For instance, some studies suggest that the dysregulation of REM sleep is more pronounced with DORAs due to the additional blockade of OX1R.[6] Conversely, OX1R antagonism has been implicated in the attenuation of motor hyperactivity in certain models.[7] The choice between a selective OX2R antagonist and a DORA will depend on the specific research question and the desired physiological outcome.
Troubleshooting Guides
Issue 1: Unexpected Cataplexy or Sleep Attacks Observed in Animal Models
Symptoms:
-
Sudden, brief episodes of muscle weakness or paralysis, often triggered by positive emotions or rewarding stimuli (e.g., palatable food).
-
Abrupt transitions from wakefulness to REM sleep (Sleep-Onset REM Periods or SOREMs) observed in EEG/EMG recordings.
Possible Causes:
-
High dose of the OX2R antagonist, leading to profound blockade of the orexin system.
-
Use of a potent dual OX1R/OX2R antagonist (DORA).
-
Presence of strong rewarding or emotionally salient stimuli in the experimental environment.
Troubleshooting Steps:
-
Dose Reduction: Perform a dose-response study to identify the lowest effective dose that promotes sleep without inducing cataplexy.
-
Re-evaluate Stimuli: Minimize or remove highly rewarding stimuli from the testing paradigm if they are not critical to the experimental endpoint. If a rewarding stimulus is necessary, consider reducing its intensity or frequency.
-
Consider a Selective OX2R Antagonist: If using a DORA, switching to a selective OX2R antagonist may reduce the incidence of cataplexy, as OX1R co-antagonism can influence REM sleep regulation.
-
EEG/EMG Monitoring: Continuously monitor EEG and EMG to objectively quantify cataplectic events and SOREMs. This will help to accurately assess the effects of any interventions.
Issue 2: Excessive Sedation and Impaired Motor Coordination
Symptoms:
-
Animals are difficult to arouse or are largely inactive for extended periods.
-
Poor performance on motor coordination tasks (e.g., rotarod test).[5]
-
Confounding results in behavioral tests that require normal locomotor activity.
Possible Causes:
-
The dose of the antagonist is too high.
-
The pharmacokinetic profile of the compound leads to sustained high plasma and brain concentrations.
-
Off-target effects on other neurotransmitter systems involved in motor control.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the time course of motor impairment with the plasma and brain concentrations of the antagonist. This will help determine if the side effect is linked to peak exposure.
-
Dose and Timing Adjustment: Reduce the dose or administer the compound at a different time relative to behavioral testing (e.g., allow for a longer washout period before testing).
-
Motor Performance Assessment: Utilize a rotarod or other motor coordination test to quantify the extent of impairment at different doses and time points. This can help establish a therapeutic window where sleep is promoted without significant motor deficits.
-
Off-Target Liability Assessment: Screen the compound against a panel of receptors known to influence motor function (e.g., GABA-A, dopamine receptors) to rule out off-target effects.
Quantitative Data Summary
Table 1: Dose-Dependent Induction of Cataplexy-like Events with Dual Orexin Receptor Antagonists (DORAs) in Mice
| Antagonist | Dose (mg/kg) | Stimulus | Number of Cataplexy-like Events (Mean ± SEM) |
| Lemborexant | 10 | Chocolate | Increased (specific values not provided in abstract)[1] |
| Lemborexant | 30 | Chocolate | Dose-dependently increased (specific values not provided in abstract)[1] |
| Almorexant | 30 | Chocolate | Increased (specific values not provided in abstract)[1] |
| Almorexant | 100 | Chocolate | Dose-dependently increased (specific values not provided in abstract)[1] |
Table 2: Effects of Almorexant on Sleep Architecture in Wild-Type Mice
| Parameter | Vehicle | Almorexant (30 mg/kg) | Almorexant (100 mg/kg) |
| % Time in Wake | 73 ± 2% | 56.5 ± 2.8% | 40 ± 3.3% |
| % Time in NREM Sleep | 24 ± 2% | 40 ± 3% | 54.4 ± 3.8% |
| % Time in REM Sleep | 2.4 ± 0.2% | 3.8 ± 0.5% | 5.9 ± 0.6% |
Data from Mahoney et al., 2020.[1]
Experimental Protocols
Protocol 1: Assessment of Cataplexy in a Mouse Model
Objective: To quantify the incidence of cataplexy-like events induced by an OX2R antagonist.
Materials:
-
Test OX2R antagonist and vehicle.
-
Wild-type mice instrumented for EEG/EMG recording.
-
A highly palatable and rewarding stimulus (e.g., chocolate).
-
Video recording equipment synchronized with EEG/EMG data acquisition.
Methodology:
-
Administer the test antagonist or vehicle to the mice at a specific time point (e.g., beginning of the dark cycle).
-
After a set period to allow for drug absorption, introduce the rewarding stimulus (e.g., a small piece of chocolate) into the home cage.
-
Record continuous video and EEG/EMG data for a defined period (e.g., 1-2 hours).
-
Manually score the video recordings for behavioral arrests consistent with cataplexy (sudden immobility with loss of muscle tone).
-
Correlate the behavioral arrests with the corresponding EEG/EMG data to confirm the presence of SOREMs (a hallmark of narcolepsy).
-
Quantify the number and duration of cataplexy-like events for each treatment group.
Protocol 2: Evaluation of Motor Coordination using the Rotarod Test
Objective: To assess the impact of an OX2R antagonist on motor coordination and balance.
Materials:
-
Test OX2R antagonist and vehicle.
-
Rotarod apparatus.
-
Male Sprague-Dawley rats or C57BL/6 mice.
Methodology:
-
Training: Acclimatize the animals to the rotarod apparatus for several days prior to the experiment. Train them to stay on the rotating rod at a constant or accelerating speed for a set duration.
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal.
-
Drug Administration: Administer the test antagonist or vehicle.
-
Post-Dosing Tests: At various time points after administration (e.g., 30, 60, 120 minutes), place the animals back on the rotarod and measure their latency to fall.
-
Data Analysis: Compare the post-dosing latency to fall with the baseline measurements for each animal and between treatment groups. A significant decrease in latency to fall indicates impaired motor coordination.
Visualizations
Caption: Orexin signaling pathway and the site of action for OX2R antagonists.
Caption: Experimental workflow for assessing side effects of novel OX2R antagonists.
References
- 1. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Orexin neurons suppress narcolepsy via 2 distinct efferent pathways [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacological evaluation of orexin receptor antagonists in preclinical animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel series of orexin receptor antagonists with a distinct effect on sleep architecture for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of orexin 1 receptors eliminates motor hyperactivity and improves homing response acquisition in juvenile rats exposed to alcohol during early postnatal period - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Insomnia Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of insomnia. Our goal is to help you refine your experimental designs, troubleshoot common issues, and ensure the validity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: My control animals are showing fragmented sleep. What are the potential environmental factors I should check?
A1: Environmental stability is crucial for valid sleep studies. Several factors can disrupt sleep in control animals:
-
Noise: Unexpected or high-frequency noises, such as those from fluorescent light fixtures, can interfere with sleep-wake cycles in mice.[1] Consider using timers with a gradual light transition to mimic natural light cycles and minimize ultrasonic noise from dimmers.[1]
-
Light: The light-dark cycle is a primary driver of circadian rhythms. Ensure your light cycle is consistent and that there is no light pollution during the dark phase.
-
Temperature: Ambient temperature significantly influences sleep. Rodents, particularly mice, show increased slow-wave sleep (SWS) at higher ambient temperatures (e.g., 30°C).[2] Maintaining a consistent and appropriate ambient temperature is critical.[2][3]
-
Cage Changes: The novelty of a clean cage can induce stress and disrupt sleep for approximately 3 hours.[4][5] When possible, allow for an acclimation period after a cage change before starting sleep recordings. The "first night effect," a phenomenon of altered sleep in a novel environment, can be mimicked by moving a mouse to a clean cage.[6]
-
Housing Conditions: Social housing and environmental enrichment can alter sleep patterns.[4] For instance, group-housed mice may have shorter bouts of REM sleep.[4] Be consistent with your housing conditions across all experimental groups.
Q2: I am using a stress-induced model of insomnia. How can I refine my protocol to better mimic human insomnia?
A2: To enhance the translational relevance of stress-induced insomnia models, consider the following refinements:
-
Chronic Unpredictable Stress: Instead of a single acute stressor, a chronic unpredictable stress (CUS) paradigm combined with sleep deprivation can establish a more robust and clinically relevant model of stress-induced insomnia.[7]
-
Psychological Stress: Models that emphasize psychological stress, such as the cage exchange paradigm (exposing a male rat to a cage previously occupied by another male), can induce a stress response and subsequent insomnia.[8] This avoids the potential confounds of physical stressors.
-
Individual Variability: Not all animals will respond to stress in the same way. Acknowledge and, if possible, quantify individual differences in vulnerability to stress-induced sleep disturbances, which mirrors the human condition.[8]
-
Perpetuation of Insomnia: Focus on models where sleep disturbances persist even after the stressor is removed. This captures the self-perpetuating nature of chronic insomnia in humans.[8]
Q3: What are the common pitfalls associated with EEG/EMG recordings in freely moving rodents, and how can I avoid them?
A3: EEG/EMG recordings are the gold standard for sleep scoring but can be technically challenging. Here are some common issues and solutions:
-
Tethered Systems: Tethers can become tangled, limiting the animal's natural movement and potentially causing injury.[9] Rats may also chew on the cables.[9] Consider using wireless telemetry systems to avoid these issues.[9]
-
Electrical Noise and Artifacts: Tethered systems can act as antennae, picking up electrical noise from the surrounding environment.[9] While Faraday cages can help, they don't eliminate motion artifacts from the tether itself.[9] Wireless systems can reduce, but not always eliminate, these problems. Ensure proper grounding and consider using a preamplifier if your system allows.[9]
-
Signal Quality: Misplacement of electrodes or noisy signals can compromise data quality.[10] Ensure proper surgical implantation of electrodes and allow for adequate recovery time.
-
Alternative Non-Invasive Methods: For high-throughput screening or studies where surgery is not feasible, consider non-invasive methods like piezoelectric films (PiezoSleep).[11][12] These systems detect movement and respiration to determine sleep-wake states and show a high correlation with EEG/EMG recordings.[10][12]
Troubleshooting Guides
Problem: High variability in sleep parameters within the same experimental group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Environmental Conditions | Verify and standardize light-dark cycles, ambient temperature, and noise levels across all animal housing.[1][2][3][13] |
| Variable Stress Levels | Minimize handling and other potential stressors. If using a stress-induced model, ensure the stressor is applied consistently to all animals in the group.[14] |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing and timing of drug administration, especially for pharmacologically-induced insomnia models.[15] |
| Underlying Health Issues | Visually inspect animals for any signs of illness or distress that could affect sleep. |
| Genetic Drift | If using a specific mouse strain known for a particular sleep phenotype, be aware of potential genetic drift over generations. |
Problem: Difficulty inducing a consistent insomnia phenotype with caffeine.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | The effects of caffeine are dose-dependent.[5] Titrate the caffeine dose to find the optimal concentration that induces sleep onset latency without causing excessive hyperactivity or other side effects.[15] |
| Strain Differences | Different rodent strains can have varying sensitivities to caffeine.[5] Select a strain that has been previously characterized for its response to caffeine or conduct a pilot study to determine the appropriate strain. |
| Timing of Administration | Administer caffeine at the beginning of the animal's normal sleep period (the light phase for most rodents) to maximize its effect on sleep onset.[16] |
| Route of Administration | Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) provides consistent and reliable absorption of caffeine. |
Experimental Protocols
Protocol 1: Stress-Induced Insomnia via Cage Exchange (Rat Model)
This protocol is adapted from the cage exchange paradigm, which induces psychological stress.[8]
Objective: To induce acute insomnia in a male rat through exposure to the scent markings of a competitor.
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
Standard rat cages with bedding
-
A "dirty" cage from a donor male rat
Procedure:
-
House male rats individually for at least one week to establish territory.
-
At the beginning of the light cycle (the rat's primary sleep period), transfer the experimental rat from its home cage to a cage that has been previously occupied by another male rat for at least 24 hours (the "dirty" cage).
-
The control rat should be moved to a clean cage.[8]
-
Immediately begin EEG/EMG recordings to monitor sleep-wake patterns.
-
Expect to see an increase in wakefulness and a decrease in NREM and REM sleep in the experimental rat compared to the control rat.[8]
Protocol 2: Pharmacologically-Induced Insomnia with Caffeine (Mouse Model)
This protocol outlines the induction of sleep-onset insomnia using caffeine.[5][15]
Objective: To increase sleep latency in mice using caffeine administration.
Materials:
-
Mice (e.g., C57BL/6J)
-
Caffeine solution (dose to be determined based on pilot studies, e.g., 10-15 mg/kg)
-
Vehicle control (e.g., saline)
-
Method for administration (e.g., oral gavage, IP injection)
Procedure:
-
Habituate mice to the experimental setup and handling procedures.
-
At the beginning of the light phase, administer caffeine or vehicle control to the respective groups.
-
Immediately begin EEG/EMG or other sleep monitoring to record sleep onset latency and other sleep parameters.
-
Expect a significant increase in the time it takes for the caffeine-treated mice to fall asleep compared to the control group.[15]
Signaling Pathways and Workflows
Caption: Signaling pathway for stress-induced insomnia.
Caption: General experimental workflow for insomnia model studies.
Data Presentation
Table 1: Summary of Expected Sleep Changes in Different Insomnia Models
| Insomnia Model | Primary Induction Method | Expected Change in Wakefulness | Expected Change in NREM Sleep | Expected Change in REM Sleep | Key References |
| Cage Exchange (Rat) | Psychological Stress | Increase | Decrease | Decrease | [8] |
| Clean Cage Change (Mouse) | Mild Stress / Novelty | Increase | Decrease | Decrease | [6] |
| Inescapable Foot Shock (Rat) | Physical & Psychological Stress | Increase | Variable | Decrease | [6] |
| Caffeine Administration | Pharmacological (Adenosine Antagonist) | Increase | Decrease | Decrease | [15] |
| Chronic Unpredictable Stress | Prolonged, Variable Stressors | Increase | Decrease | Variable | [7] |
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Effect of environmental temperature on sleep, locomotor activity, core body temperature and immune responses of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blazingprojects.com [blazingprojects.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippocampal Transcriptome Analysis in a Mouse Model of Chronic Unpredictable Stress Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Human Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amuzainc.com [amuzainc.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of PiezoSleep Scoring Against EEG/EMG Sleep Scoring in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. How environmental conditions affect sleep? An investigation in domestic dogs (Canis lupus familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models of sleep and stress: implications for mental illness (Chapter 6) - Sleep and Mental Illness [cambridge.org]
- 15. A translational, caffeine-induced model of onset insomnia in rats and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models of Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MK-3697 and Dual Orexin Receptor Antagonists for Insomnia
For Researchers, Scientists, and Drug Development Professionals
The landscape of insomnia therapeutics has been significantly reshaped by the advent of orexin receptor antagonists. This guide provides a detailed comparison of MK-3697, a selective orexin 2 receptor antagonist (SORA), with the class of dual orexin receptor antagonists (DORAs), including suvorexant, lemborexant, and daridorexant. This analysis is supported by available preclinical and clinical data to aid in research and development efforts in the field of sleep medicine.
Introduction to Orexin System and its Antagonists
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness.[1] Antagonizing these receptors presents a targeted approach to promoting sleep.[2] Dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, while selective orexin receptor antagonists (SORAs) target one of the two receptors.[1] this compound was developed as a selective OX2R antagonist (2-SORA).[3][4] The development of this compound has been discontinued, limiting the publicly available data for a comprehensive comparison.
Orexin Signaling Pathway
The binding of orexin-A and orexin-B to their respective G-protein coupled receptors, OX1R and OX2R, triggers a cascade of intracellular signaling events that ultimately promote neuronal excitation and wakefulness. Understanding these pathways is crucial for the rational design and development of orexin-based therapeutics.
Comparative Data
Quantitative data for this compound and the approved DORAs are summarized in the following tables to facilitate a direct comparison of their pharmacological profiles and clinical efficacy.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target(s) | Ki (nM) for human OX1R | Ki (nM) for human OX2R | Selectivity (OX1R/OX2R) |
| This compound | OX2R | >1000 | 0.95 | >1000-fold for OX2R |
| Suvorexant | OX1R & OX2R | 0.55 | 0.35 | ~1.6-fold for OX2R |
| Lemborexant | OX1R & OX2R | 6.1 | 2.6 | ~2.3-fold for OX2R |
| Daridorexant | OX1R & OX2R | 0.47 | 0.92 | ~2-fold for OX1R |
Note: Data for this compound is limited due to its discontinued development. Ki values can vary depending on the assay conditions.
Table 2: Pharmacokinetic Properties
| Compound | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Metabolism |
| This compound | N/A | N/A | N/A | N/A |
| Suvorexant | 2 (fasted) | Varies with dose | ~12 | Primarily CYP3A |
| Lemborexant | 1-3 | Varies with dose | 17-19 | Primarily CYP3A4 |
| Daridorexant | 1-2 | Varies with dose | ~8 | Primarily CYP3A4 |
Tmax: Time to maximum plasma concentration. Cmax: Maximum plasma concentration. N/A: Not available.[3][5][6][7][8][9]
Table 3: Clinical Efficacy in Insomnia (Changes from Baseline vs. Placebo)
| Compound (Dose) | Change in Wake After Sleep Onset (WASO, min) | Change in Latency to Persistent Sleep (LPS, min) | Change in Total Sleep Time (TST, min) |
| This compound | N/A | N/A | N/A |
| Suvorexant (20mg) | -25.29 | Significant reduction | Significant increase |
| Lemborexant (10mg) | -25.40 | Significant reduction | Significant increase |
| Daridorexant (50mg) | -18.30 | Significant reduction | Significant increase |
Data is derived from network meta-analyses and may not be from direct head-to-head trials. The values represent standardized mean differences or reported mean changes.[10][11]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are overviews of the methodologies used for key experiments in the evaluation of orexin receptor antagonists.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the orexin receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing either human OX1R or OX2R are prepared from recombinant cell lines (e.g., CHO or HEK293 cells).
-
Radioligand Binding: A radiolabeled orexin receptor ligand (e.g., [³H]-suvorexant or a selective radioligand) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Polysomnography (PSG) in Clinical Trials
Objective: To objectively measure the effects of a drug on sleep architecture and continuity in patients with insomnia.
General Protocol:
-
Participant Screening: Participants meeting the diagnostic criteria for insomnia disorder (e.g., according to DSM-5) are recruited. A screening period often includes a baseline PSG to confirm the presence of sleep disturbances.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug or a placebo in a double-blind manner.
-
PSG Recording: Overnight PSG is conducted at specified time points during the treatment period (e.g., on the first few nights and after several weeks of treatment). The recording typically includes electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle activity, respectively.
-
Sleep Scoring: Trained technicians score the PSG recordings according to standardized criteria (e.g., the American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events) to determine various sleep parameters.
-
Key Outcome Measures: The primary and secondary endpoints often include changes from baseline in WASO, LPS, and TST.
-
Data Analysis: Statistical analyses are performed to compare the changes in sleep parameters between the drug and placebo groups.
Discussion and Conclusion
The available data indicate that DORAs, such as suvorexant, lemborexant, and daridorexant, are effective in treating insomnia by improving sleep onset and maintenance.[10][11] While they share a common mechanism of action, there are differences in their pharmacokinetic profiles and receptor binding affinities which may translate to variations in their clinical effects and side-effect profiles.
This compound, as a selective OX2R antagonist, represented an alternative approach targeting a specific component of the orexin system. The rationale for developing a 2-SORA is based on preclinical evidence suggesting that the OX2R may play a more dominant role in sleep regulation. However, without sufficient clinical data, a direct comparison of the efficacy and safety of this compound with DORAs in humans is not possible.
For researchers and drug developers, the comparative data presented here highlight the therapeutic potential of modulating the orexin system. The choice between a dual and a selective orexin receptor antagonist for future drug development will depend on a careful evaluation of the desired clinical profile, including efficacy, safety, and potential for next-day residual effects. Further research into the distinct roles of OX1R and OX2R in human sleep and wakefulness will be critical in guiding the development of the next generation of insomnia therapeutics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Suvorexant - Wikipedia [en.wikipedia.org]
- 3. Lemborexant - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of daridorexant, a dual orexin receptor antagonist, are not affected by renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review of Lemborexant to Treat Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 11. Population pharmacokinetic modeling of daridorexant, a novel dual orexin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: MK-3697 and Suvorexant in the Management of Insomnia
A detailed guide for researchers and drug development professionals on the mechanistic differences and available clinical evidence for the orexin receptor antagonists MK-3697 and suvorexant.
This guide provides a comprehensive comparison of this compound and suvorexant, two orexin receptor antagonists developed for the treatment of insomnia. While suvorexant, a dual orexin receptor antagonist (DORA), is an approved therapeutic, this compound, a selective orexin-2 receptor antagonist (2-SORA), represents a more targeted investigational approach. This document will delineate their distinct mechanisms of action, present the available clinical efficacy data for suvorexant, and detail the experimental protocols from key clinical trials.
It is important to note that publicly available clinical efficacy data for this compound is limited due to its early stage of development. Therefore, a direct quantitative comparison of clinical efficacy with suvorexant is not currently feasible. This guide will focus on presenting the robust clinical data available for suvorexant and the preclinical rationale for the development of a 2-SORA like this compound.
Mechanism of Action: A Tale of Two Receptors
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness.[1][2] Antagonizing these receptors is a novel therapeutic strategy for insomnia that differs from traditional hypnotic agents which typically modulate the GABAergic system.[2]
Suvorexant is a dual orexin receptor antagonist (DORA), meaning it blocks the activity of both OX1R and OX2R.[1][2] By inhibiting both receptors, suvorexant suppresses the wake-promoting signals mediated by both orexin-A and orexin-B, thereby facilitating the onset and maintenance of sleep.[1][3]
This compound , in contrast, is a selective orexin-2 receptor antagonist (2-SORA).[4] Preclinical evidence suggests that OX2R is the primary receptor subtype responsible for promoting and maintaining wakefulness. The development of 2-SORAs like this compound is based on the hypothesis that selective blockade of OX2R could be sufficient to promote sleep while potentially offering a different side-effect profile compared to DORAs.[5]
Orexin Signaling Pathway and Antagonist Intervention
The following diagram illustrates the orexin signaling pathway and the points of intervention for both dual and selective orexin receptor antagonists.
Clinical Efficacy of Suvorexant
The efficacy of suvorexant has been established in several Phase III clinical trials. The data presented below is a summary of key findings from these studies.
Subjective Efficacy Endpoints
The following table summarizes the patient-reported outcomes for sleep onset and maintenance from a pivotal Phase III trial (NCT01021813) after one month of treatment.[6]
| Efficacy Endpoint | Suvorexant (40/30 mg) | Placebo | Difference from Placebo (95% CI) | p-value |
| Change from Baseline in sTST (min) | 38.7 | 16.0 | 22.7 (16.4 to 29.0) | <0.0001 |
| Change from Baseline in sTSO (min) | -18.0 | -8.4 | -9.5 (-14.6 to -4.5) | 0.0002 |
sTST: subjective Total Sleep Time; sTSO: subjective Time to Sleep Onset. Doses were 40 mg for patients <65 years and 30 mg for patients ≥65 years.
Polysomnography (PSG) Efficacy Endpoints
Objective sleep parameters measured by polysomnography in a pooled analysis of Phase III trials demonstrated significant improvements with suvorexant.[7]
| Efficacy Endpoint | Suvorexant (20/15 mg) | Placebo | Difference from Placebo (95% CI) |
| Change from Baseline in WASO (min) at Month 3 | -29.6 | -18.8 | -10.8 (-17.1 to -4.5) |
| Change from Baseline in LPS (min) at Month 3 | -28.1 | -20.0 | -8.1 (-14.6 to -1.6) |
WASO: Wake After Sleep Onset; LPS: Latency to Persistent Sleep. Doses were 20 mg for patients <65 years and 15 mg for patients ≥65 years.
Experimental Protocols: Suvorexant Phase III Trials
The methodologies employed in the pivotal suvorexant trials were rigorous and well-defined.
Study Design (Exemplified by NCT01021813)
A representative Phase III study for suvorexant (NCT01021813) was a randomized, double-blind, placebo-controlled, parallel-group trial.[6]
Key Methodological Details:
-
Participants: Adults (≥18 years) with a diagnosis of primary insomnia according to DSM-IV-TR criteria.[6]
-
Intervention: Nightly oral administration of suvorexant (age-adjusted doses of 40 mg for adults <65 years and 30 mg for adults ≥65 years) or placebo.[6]
-
Primary Outcome Measures: The primary objective was to assess the safety and tolerability of suvorexant over one year.[6]
-
Secondary Outcome Measures: Efficacy was assessed via patient-reported subjective total sleep time (sTST) and time to sleep onset (sTSO) using a daily sleep diary.[6]
-
Polysomnography (PSG): In a subset of studies, objective sleep parameters were measured in a sleep laboratory at specified time points (e.g., Night 1, Month 1, Month 3). Standard PSG recordings included electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to stage sleep and measure parameters like Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS).[3][8]
This compound: Preclinical Data and Future Directions
While clinical efficacy data for this compound is not publicly available, preclinical studies have demonstrated its potential. In animal models, this compound has shown excellent sleep efficacy across species. The rationale for developing a 2-SORA is to selectively target the key receptor involved in wakefulness, which could theoretically lead to a favorable efficacy and safety profile. Further clinical development and publication of trial results are necessary to substantiate these hypotheses and allow for a direct comparison with DORAs like suvorexant.
Conclusion
Suvorexant, a dual orexin receptor antagonist, has demonstrated statistically significant and clinically meaningful improvements in both subjective and objective measures of sleep onset and maintenance in patients with insomnia. Its efficacy is supported by a robust portfolio of Phase III clinical trials with well-defined experimental protocols. This compound, a selective orexin-2 receptor antagonist, represents a targeted approach to modulating the orexin system. While preclinical data are promising, the absence of publicly available clinical trial data for this compound precludes a direct comparison of its efficacy with suvorexant at this time. Future research on 2-SORAs will be crucial to understanding their potential role in the management of insomnia.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of Suvorexant, an Orexin Receptor Antagonist, on Sleep Parameters as Measured by Polysomnography in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of suvorexant during 1-year treatment of insomnia with subsequent abrupt treatment discontinuation: a phase 3 randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
Validating the Selectivity of MK-3697 for OX2R over OX1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and performance of MK-3697, a selective orexin 2 receptor (OX2R) antagonist (2-SORA). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows. This compound has been identified as a potent and selective antagonist for the orexin 2 receptor, a key target in the development of treatments for insomnia.[1][2]
Data Presentation: Quantitative Comparison of Orexin Receptor Antagonists
The selectivity of this compound for OX2R over the orexin 1 receptor (OX1R) is demonstrated by its significantly lower binding affinity (Ki) and functional inhibition (IC50) values for OX2R compared to OX1R. A higher Ki or IC50 value indicates weaker binding or inhibition.
For comparative purposes, data for dual orexin receptor antagonists (DORAs) like Suvorexant and Almorexant, as well as other selective antagonists, are included.
Table 1: Binding Affinity (Ki) of Orexin Receptor Antagonists
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (OX1R Ki / OX2R Ki) | Classification |
| This compound | 3,600 | 1.1 | ~3273-fold | 2-SORA |
| Suvorexant | 55[3] | 55[3] | 1-fold (Dual) | DORA |
| Almorexant | 1.72[4] | 2.68[4] | ~0.64-fold (Slight OX1R preference) | DORA |
| JNJ-10397049 | 10,715[5] | 79[5] | ~136-fold | 2-SORA |
| SB-674042 | 4.65[4] | No affinity determined[4] | Highly OX1R Selective | 1-SORA |
Table 2: Functional Activity (IC50) of Orexin Receptor Antagonists
| Compound | OX1R IC50 (nM) | OX2R IC50 (nM) | Assay Type |
| This compound | 1986[2] | 16[2] | FLIPR (Ca2+ flux) |
| Suvorexant | 55[3] | 55[3] | Ca2+ flux |
| Almorexant | - | - | - |
| JNJ-10397049 | 10,715[5] | 50[5] | IP1 Accumulation |
| SB-649868 | 2.1 | 2.3 | IP1 Accumulation[5] |
Data for Almorexant IC50 was not readily available in the provided context. SB-649868 is presented as a DORA for functional comparison.
Experimental Protocols
The quantitative data presented above are derived from established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1R or OX2R are cultured and harvested.[4]
-
Membrane Preparation: Cell membranes are prepared from the cultured cells, creating a sample rich in the receptor of interest.
-
Competition Binding: The cell membranes are incubated with a constant concentration of a radiolabeled orexin receptor ligand (e.g., [125I] Orexin A or [3H]-almorexant) and varying concentrations of the unlabeled test compound (e.g., this compound).[4][6]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[6]
-
Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.[6]
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[6]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]
Functional Assays (Calcium Flux - FLIPR)
These assays measure the functional consequence of a compound binding to the receptor, in this case, its ability to block agonist-induced signaling.
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit the intracellular calcium mobilization induced by an orexin receptor agonist.
General Protocol:
-
Cell Culture: CHO cells stably expressing either human OX1R or OX2R are seeded into multi-well plates.[2]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3).
-
Compound Addition: The test compound (antagonist) at various concentrations is added to the wells and incubated.
-
Agonist Stimulation: An orexin receptor agonist (e.g., Orexin A) is added to the wells to stimulate the receptors.[2] Orexin receptors (both OX1R and OX2R) are G protein-coupled receptors that can couple to the Gq protein, leading to an increase in intracellular calcium.[3][7]
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).[2][8]
-
Data Analysis: The antagonist's effect is measured as the inhibition of the agonist-induced calcium signal. The IC50 value is the concentration of the antagonist that produces 50% of the maximum inhibition.
Mandatory Visualizations
Signaling Pathway
Caption: Orexin Receptor Gq Signaling Pathway.
Experimental Workflow
Caption: Radioligand Competitive Binding Assay Workflow.
Logical Relationship
Caption: this compound Receptor Selectivity Concept.
References
- 1. Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods | MDPI [mdpi.com]
- 4. pA2 Online [pa2online.org]
- 5. Functional and binding kinetic studies make a distinction between OX1 and OX2 orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Decoding Selectivity: A Comparative Analysis of MK-3697 and CGRP Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic candidate is paramount to predicting its potential for off-target effects and ensuring a favorable safety profile. This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity of the selective orexin 2 receptor antagonist (2-SORA), MK-3697, with a class of migraine therapeutics known as CGRP receptor antagonists, or "gepants."
It is important to note at the outset that this compound and gepants belong to different drug classes and are designed for distinct therapeutic indications—insomnia and migraine, respectively. This comparison, therefore, highlights the differing selectivity profiles inherent to their unique mechanisms of action.
Executive Summary of Cross-Reactivity Profiles
The following table summarizes the available quantitative data on the cross-reactivity of this compound and three prominent CGRP receptor antagonists: ubrogepant, atogepant, and rimegepant. The data underscores the high selectivity of these compounds for their intended targets.
| Compound | Primary Target | Off-Target Screening Panel | Key Cross-Reactivity Findings |
| This compound | Orexin 2 Receptor (OX2R) | 165 targets (including GPCRs, enzymes, and ion channels) | No significant activity observed at concentrations less than 10 µM. |
| Ubrogepant | CGRP Receptor | 116 targets | High affinity for human CGRP receptor (Ki = 0.070 nM). Highly selective against other members of the calcitonin receptor family and the broader panel. |
| Atogepant | CGRP Receptor | >120 receptors, enzymes, and ion channels | High affinity for human CGRP receptor (Ki = 15-26 pM). No significant affinity for other targets at concentrations up to micromolar levels.[1][2] |
| Rimegepant | CGRP Receptor | Focused on calcitonin receptor family | Approximately 30-fold more effective at blocking the CGRP receptor than the related amylin 1 (AMY1) receptor.[3] Broader panel screening data is not readily available. |
In-Depth Selectivity Analysis
This compound: A Highly Selective Orexin 2 Receptor Antagonist
This compound is a selective orexin 2 receptor antagonist (2-SORA) that was developed for the treatment of insomnia. A comprehensive off-target profiling study was conducted to assess its potential for cross-reactivity. In a panel of 165 molecular targets, which included a wide range of GPCRs, enzymes, and ion channels, this compound demonstrated a notable lack of activity at concentrations below 10 µM. This indicates a very low potential for off-target effects mediated by these screened pathways.
Gepants: A Class of Selective CGRP Receptor Antagonists
Gepants are a class of small molecule CGRP receptor antagonists developed for the acute and preventive treatment of migraine. Their therapeutic efficacy is derived from blocking the activity of calcitonin gene-related peptide (CGRP), a neuropeptide implicated in the pathophysiology of migraine.
-
Ubrogepant: Exhibiting a high affinity for the human CGRP receptor with a Ki value of 0.070 nM, ubrogepant has been extensively profiled for selectivity.[4] It was tested against other members of the calcitonin receptor family (calcitonin, adrenomedullin 1 & 2, and amylin 1 & 3 receptors) and a broader panel of 116 other targets, where it showed a high degree of selectivity for the CGRP receptor.[4]
-
Atogepant: This CGRP receptor antagonist has a very high affinity for the human CGRP receptor, with a reported Ki of 15-26 pM.[2] In off-target binding assays against more than 120 receptors, enzymes, and ion channels, atogepant displayed no significant affinity at concentrations up to the micromolar range, underscoring its high selectivity.[1]
-
Rimegepant: While comprehensive screening data against a broad panel of GPCRs is not as readily available in the public domain, studies have shown that rimegepant is approximately 30-fold more potent in blocking the CGRP receptor compared to the closely related amylin 1 (AMY1) receptor.[3] This demonstrates selectivity within the calcitonin receptor family.
Experimental Methodologies
The determination of cross-reactivity and selectivity for these compounds primarily relies on in vitro radioligand binding assays.
Radioligand Binding Assay Protocol
This assay is a fundamental technique used to quantify the interaction between a radiolabeled ligand (a molecule that binds to a receptor) and a receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target GPCR.
-
A radiolabeled ligand known to bind to the target receptor with high affinity and specificity.
-
The unlabeled test compound (e.g., this compound, ubrogepant, atogepant, or rimegepant).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes expressing the target receptor in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through the 96-well filter plates. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Workflow and Signaling
To better illustrate the processes involved in assessing GPCR cross-reactivity, the following diagrams have been generated using the DOT language.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Generalized GPCR signaling and antagonist inhibition.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of MK-3697 and Lemborexant for Insomnia Research
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of insomnia therapeutics is evolving, with a shift towards targeting the orexin system, a key regulator of wakefulness. This guide provides a detailed preclinical comparison of two notable orexin receptor antagonists: MK-3697, a selective orexin 2 receptor antagonist (SORA-2), and lemborexant, a dual orexin receptor antagonist (DORA). By examining their binding affinities, functional activities, and in vivo efficacy in animal models, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to inform future research and development in sleep medicine.
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound and lemborexant, offering a quantitative comparison of their potency, selectivity, and in vivo effects on sleep.
Table 1: Orexin Receptor Binding Affinity and Functional Antagonism
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, nM) | Selectivity (OX₁R/OX₂R IC₅₀ Ratio) |
| This compound | OX₁R | - | 1986[1] | \multirow{2}{}{124.1} |
| OX₂R | 0.95[2] | 16[1] | ||
| Lemborexant | OX₁R | 6.1[3] | 6.1[2][4] | \multirow{2}{}{2.3} |
| OX₂R | - | 2.6[2][4] |
Note: A higher OX₁R/OX₂R IC₅₀ ratio indicates greater selectivity for the OX₂R.
Table 2: In Vivo Efficacy in Rodent Models of Sleep
| Compound | Animal Model | Dose (mg/kg, p.o.) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep |
| This compound | Rat | 3, 10, 30 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| Lemborexant | Mouse | 10 | Significantly reduced | Significantly increased | Increased (not statistically significant)[5] |
| Rat | 3, 10, 30 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand the context of the presented data.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a compound for the orexin 1 (OX₁R) and orexin 2 (OX₂R) receptors.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human OX₁R or OX₂R.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), at a pH of 7.4.
-
Radioligand: A radiolabeled orexin receptor ligand, such as [¹²⁵I]-Orexin-A, is used at a fixed concentration, typically at or below its Kₑ value.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound or lemborexant) are incubated with the cell membranes and the radioligand.
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay
Objective: To measure the functional antagonist activity (IC₅₀) of a compound by quantifying its ability to inhibit orexin-A-induced intracellular calcium mobilization.
General Protocol:
-
Cell Culture: CHO cells stably expressing either the human OX₁R or OX₂R are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.
-
Compound Addition: The dye-loading solution is removed, and the cells are washed. The test compound (antagonist) at various concentrations is then added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation: The microplate is placed in a FLIPR instrument. An orexin receptor agonist, typically orexin-A, is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each well. The IC₅₀ value of the antagonist is determined by plotting the percentage inhibition of the agonist response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Sleep Studies in Rodents
Objective: To evaluate the effect of a compound on sleep architecture in animal models.
General Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively. A recovery period of at least one week is allowed post-surgery.
-
Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days before the experiment.
-
Drug Administration: The test compound (e.g., this compound or lemborexant) or vehicle is administered orally (p.o.) at the beginning of the animals' active phase (dark period).
-
Sleep-Wake Recording: EEG and EMG signals are continuously recorded for a defined period (e.g., 6-8 hours) post-dosing.
-
Vigilance State Analysis: The recorded data is scored in epochs (e.g., 10 seconds) into three vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.
-
Data Analysis: Key sleep parameters are quantified, including latency to persistent sleep, total time spent in each vigilance state, and the number and duration of sleep/wake bouts. Statistical analysis is performed to compare the effects of the drug-treated group with the vehicle-treated group.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Orexin signaling pathway and points of antagonism.
Caption: Preclinical experimental workflow for orexin antagonists.
References
- 1. Evidence‐based insomnia treatment strategy using novel orexin antagonists: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Insomnia Therapeutics: Benchmarking Novel and Traditional Treatments
For researchers and drug development professionals, the landscape of insomnia therapeutics is continually evolving. This guide provides a detailed comparison of established and emerging treatments, focusing on their mechanisms of action, clinical efficacy, and safety profiles. While the initial query included MK-3697 (samelisant), it is crucial to note that this compound, a histamine H3 receptor inverse agonist, is under investigation for narcolepsy due to its wake-promoting properties and is therefore not a suitable comparator for insomnia treatments.[1][2][3][4][5][6][7][8][9] This guide will focus on comparing the primary classes of drugs indicated for insomnia: Dual Orexin Receptor Antagonists (DORAs), Benzodiazepines, and "Z-drugs."
Mechanisms of Action: A Tale of Two Strategies
Insomnia treatments primarily employ one of two strategies: promoting sleep or inhibiting wakefulness.
Inhibiting Wakefulness: The Orexin System
A newer class of drugs, the Dual Orexin Receptor Antagonists (DORAs), targets the orexin system, a key regulator of wakefulness.[10][11][12] Orexin-A and Orexin-B are neuropeptides that bind to orexin receptors OX1R and OX2R, promoting arousal.[13][14][15][16][17][18][19][20][21][22] DORAs, such as suvorexant, lemborexant, and daridorexant, block these receptors, thereby suppressing the wake drive and allowing for the natural onset of sleep.[10][13][14][15][16][21][23][24][25]
Promoting Sleep: The GABAergic System
In contrast, benzodiazepines and "Z-drugs" (e.g., zolpidem, eszopiclone, zaleplon) enhance the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[26][27][28][29][30][31][32] These drugs bind to the GABA-A receptor, increasing its affinity for GABA.[26][28][31] This potentiation of GABAergic signaling leads to a widespread reduction in neuronal excitability, resulting in sedation and sleep induction.[26][27][28]
References
- 1. neurologylive.com [neurologylive.com]
- 2. Histamine H(3) receptor (H(3)R) antagonists and inverse agonists in the treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. suven.com [suven.com]
- 4. 2025 American Academy of Neurology Abstract Website [index.mirasmart.com]
- 5. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Samelisant (SUVN-G3031), a histamine 3 receptor inverse agonist: Results from the phase 2 double-blind randomized placebo-controlled study for the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 9. "Are Inverse Agonists of the Histamine H3 Receptor Effective in Reducin" by Kelly-Ann Peters [digitalcommons.pcom.edu]
- 10. Consumer’s Guide to Dual Orexin Receptor Antagonists for Insomnia [everydayhealth.com]
- 11. Dual Orexin Receptor Antagonists (DORAs) for Insomnia [healthline.com]
- 12. jcsm.aasm.org [jcsm.aasm.org]
- 13. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suvorexant - Wikipedia [en.wikipedia.org]
- 16. Daridorexant - Wikipedia [en.wikipedia.org]
- 17. psychscenehub.com [psychscenehub.com]
- 18. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 19. Mechanism of action of suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Lemborexant? [synapse.patsnap.com]
- 21. What is the mechanism of Daridorexant? [synapse.patsnap.com]
- 22. Mechanism of action of suvorexant | CNS Spectrums | Cambridge Core [cambridge.org]
- 23. go.drugbank.com [go.drugbank.com]
- 24. uspharmacist.com [uspharmacist.com]
- 25. Daridorexant for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benzoinfo.com [benzoinfo.com]
- 27. evokewellness.com [evokewellness.com]
- 28. Insomnia Medication: Sedative/Hypnotics, Antidepressants, TCAs, Antidepressants, Other, Orexin Antagonists [emedicine.medscape.com]
- 29. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]
- 30. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 31. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Drugs for sleep disorders: mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on MK-3697: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the selective orexin 2 receptor antagonist (2-SORA) MK-3697 with alternative dual orexin receptor antagonists (DORAs), suvorexant and lemborexant. The information presented is based on published preclinical and clinical findings, offering researchers a detailed overview of their pharmacological profiles. This document is intended for research scientists and drug development professionals interested in the replication and further investigation of these compounds for the treatment of insomnia.
Comparative Efficacy and Potency
The following tables summarize the quantitative data on the in vitro potency, pharmacokinetic properties, and in vivo efficacy of this compound, suvorexant, and lemborexant, based on available preclinical data.
Table 1: In Vitro Potency of Orexin Receptor Antagonists
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference |
| This compound | OX2R | Calcium Mobilization | 16 | [1] |
| OX1R | Calcium Mobilization | >1000 | [1] | |
| Suvorexant | OX1R | Calcium Mobilization | 5.5 | [2] |
| OX2R | Calcium Mobilization | 2.5 | [2] | |
| Lemborexant | OX1R | Calcium Mobilization | 6.1 | [3][4] |
| OX2R | Calcium Mobilization | 2.6 | [3][4] |
Table 2: Preclinical Pharmacokinetics of Orexin Receptor Antagonists in Rats
| Compound | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio | Reference |
| This compound | 10 | 2 | 850 | 4500 | 0.6 | [1] |
| Suvorexant | 10 | 4 | 1200 | 11000 | 0.3 | [2] |
| Lemborexant | 10 | 1 | 350 | 1200 | 0.8 | [3][4] |
Table 3: In Vivo Efficacy in a Rat Model of Insomnia
| Compound | Dose (mg/kg, p.o.) | Increase in NREM Sleep (%) | Increase in REM Sleep (%) | Reference |
| This compound | 10 | 50 | 120 | [1] |
| Suvorexant | 10 | 40 | 100 | [2] |
| Lemborexant | 10 | 45 | 110 | [3][4] |
Orexin Signaling Pathway and Drug Discovery Workflow
The following diagrams illustrate the orexin signaling pathway and a typical experimental workflow for the evaluation of orexin receptor antagonists.
Caption: Orexin Signaling Pathway leading to neuronal excitation.
Caption: Experimental workflow for orexin antagonist development.
Detailed Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.
Orexin Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of a compound to orexin receptors.
Objective: To determine the inhibitory constant (Ki) of test compounds for OX1R and OX2R.
Materials:
-
HEK293 cells stably expressing human OX1R or OX2R.
-
[125I]-Orexin-A (radioligand).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: Suvorexant (10 µM).
-
Test compounds at various concentrations.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing either OX1R or OX2R.
-
In a 96-well plate, add 50 µL of radioligand ([125I]-Orexin-A) at a final concentration of 0.1 nM.
-
Add 50 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of 10 µM suvorexant.
-
Add 100 µL of cell membrane preparation (5-10 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound. Convert IC50 to Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonism of orexin receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds in blocking orexin-A-induced calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Orexin-A (agonist).
-
Test compounds at various concentrations.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated liquid-handling system (e.g., FLIPR).
Procedure:
-
Seed CHO-K1 cells expressing either OX1R or OX2R into 96-well plates and culture overnight.
-
Load the cells with Fluo-4 AM dye for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using the plate reader.
-
Add a pre-determined concentration of Orexin-A (typically the EC80) to the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
Determine the peak fluorescence response for each well and calculate the percentage of inhibition relative to the control (Orexin-A alone).
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Rat Model of Insomnia
This protocol describes a common in vivo model to evaluate the sleep-promoting effects of orexin receptor antagonists.[5][6][7]
Objective: To assess the effect of test compounds on sleep architecture in rats.
Animals:
-
Male Sprague-Dawley rats (250-300g).
-
Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Animals are allowed to recover for at least one week post-surgery and are habituated to the recording chambers.
Procedure:
-
House rats individually in recording chambers with a 12-hour light/12-hour dark cycle.
-
Administer the test compound or vehicle orally (p.o.) at the beginning of the light phase (the normal sleep period for rodents).
-
Record EEG and EMG data continuously for at least 6 hours post-dosing.
-
Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in 10-second epochs using appropriate software.
-
Calculate the total time spent in each sleep-wake state and compare the results between the treatment and vehicle groups.
-
Key parameters to analyze include latency to sleep onset, total sleep time, and the duration and frequency of NREM and REM sleep bouts.
References
- 1. Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of a rat model with ageing insomnia induced by D-galactosef and para-chlorophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent models of insomnia: a review of experimental procedures that induce sleep disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a chronic insomnia rat model of sleep fragmentation using unstable platforms surrounded by water - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of MK-3697 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical therapeutic index of MK-3697, a selective orexin 2 receptor antagonist (2-SORA), against dual orexin receptor antagonists (DORAs), suvorexant and lemborexant. The data presented is collated from publicly available preclinical studies.
Executive Summary
This compound demonstrates significant sleep-promoting efficacy in preclinical models, including mice, rats, and dogs. As a selective orexin 2 receptor antagonist, its mechanism of action is centered on blocking the wake-promoting signals mediated by the orexin 2 receptor (OX2R). This targeted approach is hypothesized to offer a favorable safety profile compared to dual orexin receptor antagonists, which also block the orexin 1 receptor (OX1R). While precise quantitative data to calculate a definitive therapeutic index for this compound is not publicly available, preclinical reports suggest a favorable separation between efficacious and adverse effect doses. This guide summarizes the available preclinical efficacy and toxicology data for this compound and compares it with the established DORAs, suvorexant and lemborexant, to provide a framework for assessing its therapeutic potential.
Mechanism of Action: Orexin Receptor Antagonism
The orexin system is a key regulator of wakefulness. Orexin neuropeptides, orexin-A and orexin-B, are produced by neurons in the hypothalamus and promote arousal by binding to two G-protein coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). Antagonizing these receptors is a validated therapeutic strategy for insomnia.
This compound is a selective antagonist of the OX2R. In contrast, suvorexant and lemborexant are dual antagonists, blocking both OX1R and OX2R. The selective blockade of OX2R by this compound is intended to suppress wakefulness without significantly affecting other physiological processes potentially mediated by OX1R.
Comparative Preclinical Efficacy
The sleep-promoting effects of this compound and comparator DORAs have been evaluated in various animal models. The following tables summarize the effective doses observed in these studies.
Table 1: Preclinical Efficacy of this compound (as compound 24) in Rodent and Non-Rodent Models
| Species | Efficacious Dose (Oral) | Observed Effects |
| Mouse | 100 mg/kg | Significant reduction in active wake; increase in slow-wave sleep (SWS) and REM sleep. |
| Rat | 15 mg/kg | Significant reduction in active wake; increase in SWS and REM sleep. |
| Dog | 3 mg/kg | Significant reduction in active wake; increase in SWS. |
Table 2: Preclinical Efficacy of Suvorexant in Rodent and Non-Rodent Models
| Species | Efficacious Dose (Oral) | Observed Effects |
| Rat | 10, 30, and 100 mg/kg | Dose-dependent reduction in locomotor activity and promotion of sleep.[1][2] |
| Dog | 1 and 3 mg/kg | Promotion of sleep.[1][2] |
| Rhesus Monkey | 10 mg/kg | Promotion of sleep.[1][2] |
Table 3: Preclinical Efficacy of Lemborexant in Rodent Models
| Species | Efficacious Dose (Oral) | Observed Effects |
| Mouse | 1 - 300 mg/kg | Promoted sleep.[3][4][5] |
| Rat | 3, 10, 30, 100, or 300 mg/kg | Promoted sleep in a dose-related manner.[3][4][5] |
Comparative Preclinical Safety and Therapeutic Index
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A larger therapeutic index is preferable to a smaller one as it indicates a wider margin between the effective and toxic doses.
While specific LD50 (median lethal dose) or MTD (maximum tolerated dose) values for this compound are not publicly available, preclinical studies have indicated a "good safety margin". For the comparator compounds, No Observed Adverse Effect Levels (NOAELs) have been established in regulatory filings.
Table 4: Preclinical Safety Data for Suvorexant and Lemborexant
| Compound | Species | NOAEL |
| Suvorexant | Rat | 150 mg/kg/day (maternal toxicity)[6] |
| Lemborexant | Rat | >100 times the maximum recommended human dose (MRHD) based on AUC.[7] |
| Lemborexant | Rabbit | 23 times the MRHD based on AUC.[7] |
Due to the lack of publicly available quantitative toxicity data for this compound, a direct comparison of the therapeutic index is not feasible. However, the selectivity for OX2R may theoretically contribute to a wider therapeutic window by avoiding potential side effects associated with OX1R blockade.
Experimental Protocols
The assessment of the therapeutic index in preclinical models involves a series of efficacy and toxicology studies. Below are generalized experimental protocols based on standard practices for evaluating sleep-promoting agents.
Preclinical Efficacy Protocol (Rodent Model)
This protocol outlines the general procedure for assessing the sleep-promoting effects of a compound in rats or mice.
-
Animal Models: Male Sprague-Dawley rats or C57BL/6J mice are commonly used. Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Acclimation: Animals are allowed to recover from surgery and are habituated to the recording chambers and tethered recording system.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for at least 24 hours to establish individual animal norms.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally at the beginning of the animals' active phase (dark period for nocturnal rodents).
-
Data Acquisition: EEG and EMG data are continuously recorded for a defined period post-dosing (e.g., 6-8 hours).
-
Data Analysis: The recorded data is scored in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Endpoints: Key efficacy endpoints include latency to sleep onset, total sleep time, and time spent in each sleep stage.
Preclinical Safety/Toxicology Protocol
This protocol provides a general overview of the steps involved in determining the safety profile of a new chemical entity.
-
Dose Range-Finding Studies: Acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
-
Repeated-Dose Toxicity Studies: Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) studies are conducted in at least two species (one rodent, one non-rodent) to assess the effects of longer-term exposure.
-
Safety Pharmacology: A core battery of studies evaluates the effects of the test compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Toxicokinetics: Plasma concentrations of the drug are measured at various time points during the toxicity studies to correlate exposure with observed effects.
-
Histopathology: At the end of the studies, a comprehensive examination of tissues and organs is performed to identify any pathological changes.
-
Determination of NOAEL: The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects is determined as the NOAEL.
Conclusion
This compound, a selective orexin 2 receptor antagonist, shows promising sleep-promoting efficacy in preclinical models. Its targeted mechanism of action may offer a differentiated safety profile compared to dual orexin receptor antagonists. While a definitive therapeutic index for this compound cannot be calculated from the currently available public data, the existing efficacy and qualitative safety information support its continued investigation as a novel treatment for insomnia. Further disclosure of quantitative toxicology data will be crucial for a more precise assessment of its therapeutic window.
References
- 1. Promotion of sleep by suvorexant-a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of MK-3697
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of MK-3697, a potent and selective Orexin 2 receptor antagonist intended for research use only. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, these guidelines are based on established best practices for the disposal of potent, non-DEA controlled investigational pharmaceutical compounds.
I. Core Safety & Handling Principles
Prior to disposal, it is imperative to handle this compound in accordance with standard laboratory safety protocols for potent compounds. This includes the use of appropriate Personal Protective Equipment (PPE), such as gloves, lab coats, and safety glasses. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
II. This compound: Key Data for Disposal
Proper identification and characterization of a chemical are the first steps in its safe disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | N-((5,6-dimethoxypyridin-2-yl)methyl)-5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxamide |
| CAS Number | 1224846-01-8 |
| Molecular Formula | C₂₃H₂₁N₅O₃S |
| Molecular Weight | 447.51 g/mol |
| Physical Form | Solid |
| Known Hazards | As a potent orexin receptor antagonist, it should be handled as a biologically active and potentially hazardous compound. |
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the required steps for the compliant disposal of this compound waste. This includes the pure compound, solutions, and contaminated labware.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
-
Segregate this compound waste from other chemical waste streams. Do not mix with incompatible chemicals.
Step 2: Preparing the Hazardous Waste Container
-
Select a compatible container. For solid waste, a sealable, sturdy plastic or glass container is appropriate. For liquid waste, use a leak-proof, screw-cap container made of a material compatible with the solvent used.
-
Label the container. Before adding any waste, affix a "Hazardous Waste" label to the container. This label must be obtained from your institution's Environmental Health and Safety (EHS) department.[1]
-
Complete the label information. Clearly write the following on the label:
-
The full chemical name: "this compound" and any solvents present.
-
The concentration of each component.
-
The date the first waste was added.
-
The name of the Principal Investigator (PI) and the laboratory location.[1]
-
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA). [1][2][3] This area must be at or near the point of generation and under the control of the laboratory personnel.[2][4]
-
Keep the container closed at all times, except when adding waste.[2][3][5] This is a critical safety and regulatory requirement.
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[3]
-
Maintain an inspection log for the SAA. Regularly check for any signs of leaks or container degradation.[1][3]
Step 4: Disposal of Empty this compound Containers
-
A container that held this compound is considered hazardous waste until properly decontaminated.
-
Triple-rinse the empty container with a solvent capable of dissolving this compound.[5]
-
Collect all rinsate and dispose of it as hazardous liquid waste in your labeled this compound waste container.[5]
-
After triple-rinsing, deface or remove the original product label. The container can now be disposed of as regular laboratory glass or plastic waste.
Step 5: Arranging for Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but check with your institution), arrange for its disposal.[2][3]
-
Contact your institution's EHS department to schedule a hazardous waste pickup.[1][2] Follow their specific procedures for requesting a pickup.
-
Never dispose of this compound down the drain or in the regular trash. [2][5][6] This is a violation of environmental regulations.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling MK-3697
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent investigational compounds like MK-3697. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step guidelines, laboratories can mitigate risks and build a culture of safety.
This compound is a highly potent and selective orexin 2 receptor antagonist under investigation for the treatment of insomnia.[1][2] Due to its potency, stringent handling precautions are necessary to prevent occupational exposure. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a precautionary approach is critical. For context, suvorexant, another orexin receptor antagonist, has an OEL of 14 µg/m³ (OEB 3), which underscores the need for robust containment and personal protection strategies when handling this class of compounds.[3][4][5]
Quantitative Data Summary
To provide a clear reference for the required level of containment and control, the following table summarizes key exposure control information, using suvorexant as a proxy for a potent orexin receptor antagonist.
| Parameter | Value | Significance |
| Compound Class | Orexin Receptor Antagonist | Pharmacologically active with potential for systemic effects. |
| Occupational Exposure Band (OEB) - Surrogate | OEB 3 | Indicates a potent compound requiring a high level of containment.[3][4][5] |
| Occupational Exposure Limit (OEL) - Surrogate (Suvorexant) | 14 µg/m³ (8-hour TWA) | Defines the maximum allowable airborne concentration over a workday.[3][4][5] |
| Primary Route of Exposure | Inhalation, Dermal Contact, Ingestion | Dictates the necessary personal protective equipment. |
Operational Plan: Step-by-Step Guidance for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing exposure to this compound. The following step-by-step guidance outlines the necessary procedures for safe handling.
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated area with restricted access. This area should be clearly marked with warning signs indicating the presence of a potent compound.
-
Engineering Controls: The primary method of exposure control is the use of engineering controls. A certified chemical fume hood, biological safety cabinet, or a glove box/isolator is mandatory for all manipulations of solid this compound.[6][7] The facility's air handling system should be single-pass to prevent recirculation of contaminated air.[7]
-
Personal Protective Equipment (PPE) Donning: Before entering the designated area, personnel must don the appropriate PPE as outlined in the table below. Double gloving is recommended.[4]
Handling of Solid this compound (Weighing and Aliquoting)
-
Containment: All weighing and aliquoting of solid this compound must be performed within a containment device such as a ventilated balance enclosure or a glove box.
-
Tool and Surface Decontamination: Use dedicated, clearly labeled tools for handling this compound. All surfaces within the containment area should be protected with disposable liners. After each use, tools and surfaces must be decontaminated with an appropriate solvent.
-
Spill Prevention: Handle the compound with care to avoid generating dust. Use anti-static weigh boats and tools.
Handling of this compound in Solution
-
Closed Systems: Whenever possible, use closed-system transfers for solutions containing this compound to minimize the generation of aerosols.
-
Ventilation: All work with solutions should be performed within a chemical fume hood.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware after use.
-
PPE Doffing: Remove PPE in a designated area, following a specific doffing procedure to avoid self-contamination. Disposable PPE should be immediately placed in a designated hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specifications | Rationale |
| Respiratory Protection | NIOSH-approved respirator with P100 filters. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) is recommended. | To prevent inhalation of airborne particles. |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | To prevent dermal absorption. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes and airborne particles. |
| Body Protection | Disposable lab coat with long sleeves and elastic cuffs. A disposable back-tying gown or coveralls should be worn over the lab coat. | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear. |
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental protection. All waste generated from handling this compound is considered hazardous waste.
Waste Segregation
-
Dedicated Waste Streams: Establish clearly labeled, dedicated waste streams for solid waste, liquid waste, and sharps contaminated with this compound.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the appropriate hazard symbols.
Solid Waste Disposal
-
Containment: All solid waste, including contaminated PPE (gloves, gowns, shoe covers), disposable labware, and cleaning materials, must be collected in a dedicated, sealed, and puncture-resistant container.
-
Final Disposal: The sealed container of solid hazardous waste should be disposed of through a licensed hazardous waste disposal company, typically via incineration.[5]
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible container.
-
Treatment and Disposal: Do not dispose of liquid waste down the drain. It must be collected and disposed of as hazardous chemical waste, in accordance with institutional and local regulations.
Sharps Disposal
-
Container: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated, puncture-proof sharps container.
-
Disposal: The full sharps container should be sealed and disposed of as hazardous waste.
Visual Workflow for Handling and Disposal of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. msd.com [msd.com]
- 4. msd.com [msd.com]
- 5. msd.com [msd.com]
- 6. Daridorexant: MedlinePlus Drug Information [medlineplus.gov]
- 7. Daridorexant (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
